molecular formula C7H5N3O2 B043860 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-08-4

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B043860
CAS No.: 116855-08-4
M. Wt: 163.13 g/mol
InChI Key: UFKAACYLUOQSFH-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-value nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold is a key precursor in the synthesis of novel kinase inhibitors, with its planar, bicyclic structure enabling potent interactions with enzyme active sites. The carboxylic acid moiety at the 3-position provides a versatile handle for synthetic elaboration, allowing researchers to readily generate amide, ester, and other derivatives via coupling reactions to construct diverse compound libraries for biological screening. Its core structure is a privileged scaffold found in investigational compounds targeting various oncological, inflammatory, and neurological pathways. Specifically, this intermediate is instrumental in developing potent and selective ligands for protein kinases, such as c-Met and ALK, which are critical targets in cancer therapeutics. Supplied with high chemical purity, this compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a critical starting material for the generation of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKAACYLUOQSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556420
Record name 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-08-4
Record name 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Record name 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological relevance of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery due to its structural similarity to purines and its ability to act as a versatile scaffold for the development of potent kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown promise in the treatment of a range of diseases, including cancer and inflammatory conditions, by targeting key signaling pathways.[4][5] This guide focuses on the 3-carboxylic acid derivative, a crucial intermediate for further chemical modifications and a potential pharmacophore in its own right.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine core. Two common strategies are highlighted below.

Synthesis from 2-Chloro-3-cyanopyridine

A prevalent method involves the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization to form the pyrazolo[3,4-b]pyridine ring system. The nitrile group is then hydrolyzed to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

  • To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2-3 equivalents).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Step 2: Hydrolysis to this compound

  • The 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1 equivalent) is suspended in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 6M NaOH).

  • The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Synthesis from Ethyl 2-chloro-3-pyridinecarboxylate

An alternative route involves the initial formation of the corresponding ethyl ester, which is then hydrolyzed.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • A mixture of ethyl 2-chloro-3-pyridinecarboxylate (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol is heated at reflux for 6-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Step 2: Hydrolysis to this compound

  • The ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • The reaction mixture is stirred at room temperature or gently heated for 2-4 hours.

  • Upon completion of the hydrolysis (monitored by TLC), the ethanol is evaporated.

  • The aqueous solution is diluted with water and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid is filtered, washed with water, and dried to yield the final product.

Synthesis Workflow Diagram:

Synthesis Workflow cluster_0 Route 1: From 2-Chloro-3-cyanopyridine cluster_1 Route 2: From Ethyl 2-chloro-3-pyridinecarboxylate 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Cyclization Cyclization 2-Chloro-3-cyanopyridine->Cyclization Hydrazine Hydrate_1 Hydrazine Hydrate Hydrazine Hydrate_1->Cyclization 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Cyclization->1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Hydrolysis_1 Hydrolysis (NaOH, H2O, heat) 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile->Hydrolysis_1 Target_1 This compound Hydrolysis_1->Target_1 Ethyl 2-chloro-3-pyridinecarboxylate Ethyl 2-chloro-3-pyridinecarboxylate Esterification/Cyclization Esterification/Cyclization Ethyl 2-chloro-3-pyridinecarboxylate->Esterification/Cyclization Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->Esterification/Cyclization Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate Esterification/Cyclization->Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate Hydrolysis_2 Hydrolysis (NaOH, H2O/EtOH) Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate->Hydrolysis_2 Target_2 This compound Hydrolysis_2->Target_2

Caption: Synthetic routes to this compound.

Characterization Data

The structural confirmation of this compound is established through various spectroscopic techniques.

Property Data
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 13.5-12.5 (br s, 1H, COOH), 8.65 (dd, J=4.5, 1.5 Hz, 1H, H-6), 8.20 (dd, J=8.0, 1.5 Hz, 1H, H-4), 7.25 (dd, J=8.0, 4.5 Hz, 1H, H-5), NH proton is often not observed or is very broad.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 164.5 (C=O), 151.0 (C-7a), 148.5 (C-6), 135.0 (C-3), 130.0 (C-4), 118.0 (C-5), 115.0 (C-3a)
IR (KBr, cm⁻¹) 3400-2500 (br, O-H and N-H stretching), 1710-1680 (C=O stretching), 1620, 1580, 1470 (C=C and C=N stretching)
Mass Spectrometry (ESI-MS) m/z 164.04 [M+H]⁺, 162.03 [M-H]⁻

Pharmacological Relevance and Signaling Pathways

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases, which are crucial regulators of cellular processes.[1][2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been reported as potent inhibitors of several kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, and FGFR inhibitors can block tumor growth and angiogenesis.[2]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in certain cancers like non-small cell lung cancer.[4]

  • TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and inflammatory signaling pathways, making it a target for autoimmune and inflammatory diseases.[5]

The 3-carboxylic acid functionality of the title compound can serve as a key interaction point with the target protein or as a handle for further derivatization to enhance potency and selectivity.

Generalized Kinase Inhibition Signaling Pathway:

Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, ALK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Inhibitor 1H-pyrazolo[3,4-b]pyridine -3-carboxylic acid derivative Inhibitor->Block

Caption: Inhibition of receptor tyrosine kinase signaling.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its structure can be unambiguously confirmed by standard analytical techniques. The pharmacological importance of the pyrazolo[3,4-b]pyridine scaffold as a kinase inhibitor core makes this carboxylic acid derivative a highly attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further exploration of its biological activities and optimization of its structure are warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of available data for the compound and its close structural analogs, alongside detailed, standardized experimental protocols for the determination of these critical parameters.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution, metabolism, and excretion (ADME). The following table summarizes the available and estimated data for this compound.

PropertyValueSource/Method
Molecular Formula C₇H₅N₃O₂-
Molecular Weight 163.14 g/mol [1][2]
Melting Point ~244 °C (for a related analog)Estimated from a structurally similar pyrazole substituted pyridine carboxylic acid[3]
pKa Predicted: -3.82 ± 0.41Predicted for a related pyrazolopyridine carboxylic acid[4]
LogP Computed: 0.3Computed for the isomeric 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid[5]
Aqueous Solubility Data not availableExperimental determination is recommended.

Note: The values for Melting Point, pKa, and LogP are based on closely related compounds or computational predictions and should be considered as estimates. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of a compound's physicochemical profile requires robust and reproducible experimental methods. The following sections detail standard protocols for determining the key properties outlined above.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of a compound's purity.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the compound is finely powdered by grinding it with a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle disappears (T2).

  • The melting point is reported as the range T1-T2.[6][7][8][9]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for predicting the ionization state of a compound at a given pH, which significantly impacts its solubility, permeability, and receptor binding.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (or acid), and the pH of the solution is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10][11]

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low. A typical concentration is around 1 mM.[10]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution at a constant, moderate speed.

  • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • Record the pH reading after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[12][13][14]

Octanol-Water Partition Coefficient (LogP) Determination by Shake-Flask Method

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15][16]

Apparatus:

  • Separatory funnels or screw-capped tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water/buffer for 24 hours and allowing the layers to separate.

  • Prepare a stock solution of the compound in the aqueous phase.

  • Add a known volume of the stock solution to a separatory funnel or tube.

  • Add a known volume of the pre-saturated n-octanol.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[17]

  • Allow the phases to separate completely. Centrifugation may be used to break up any emulsions.

  • Carefully sample each phase for concentration analysis.

  • Determine the concentration of the compound in both the aqueous (C_w) and octanol (C_o) phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as P = C_o / C_w.

  • The LogP is the logarithm (base 10) of P.[18]

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined after separating the undissolved solid.

Apparatus:

  • Vials with screw caps

  • Shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge or filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vials and place them in a shaker/rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.[19][20]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant or filtrate.

  • Determine the concentration of the dissolved compound in the clear solution using a validated analytical method. This concentration represents the aqueous solubility.[1][21]

Biological Context: Relevant Signaling Pathways

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several protein kinases, including TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these compounds.

TBK1 Signaling Pathway

TBK1 is a key regulator of the innate immune response, particularly in the production of type I interferons (IFNs). It acts as a central node integrating signals from various pattern recognition receptors.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs RIG-I/MDA5 RIG-I/MDA5 Viral/Bacterial PAMPs->RIG-I/MDA5 TBK1 TBK1 cGAS/STING->TBK1 TLRs->TBK1 RIG-I/MDA5->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation NF-kB NF-kB TBK1->NF-kB Activation IKKi IKKi IRF3-P IRF3-P Type I IFN Production Type I IFN Production IRF3-P->Type I IFN Production Dimerization & Nuclear Translocation Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines

Caption: Simplified TBK1 signaling cascade.

TRK Signaling Pathway

TRK receptors are a family of receptor tyrosine kinases that are activated by neurotrophins. Their signaling is crucial for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of TRK signaling is implicated in various cancers.[22][23][24][25][26]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization Shc Shc TRK_Receptor->Shc Autophosphorylation & Recruitment PI3K PI3K TRK_Receptor->PI3K Autophosphorylation & Recruitment PLCg PLCγ TRK_Receptor->PLCg Autophosphorylation & Recruitment Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) Ras->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway PI3K->PI3K_Akt_Pathway PLCg_Pathway PLCγ Pathway (IP3/DAG) PLCg->PLCg_Pathway Neurite Outgrowth Neurite Outgrowth MAPK_Pathway->Neurite Outgrowth Differentiation Differentiation MAPK_Pathway->Differentiation Cell Survival Cell Survival PI3K_Akt_Pathway->Cell Survival PLCg_Pathway->Differentiation

Caption: Overview of TRK receptor signaling pathways.

References

Spectroscopic Analysis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data analysis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data, characteristic spectral features based on analogous compounds, and detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized below. The NMR data is predicted, while the IR and MS data are based on characteristic values for the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H4~8.4Doublet
H5~7.3Triplet
H6~8.7Doublet
NH (pyrazole)>13.0Broad Singlet
COOH>12.0Broad Singlet

Note: Predictions are based on computational models and may vary from experimental values. The solvent used for analysis will significantly influence the chemical shifts, especially for the acidic protons.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3~140
C3a~120
C4~130
C5~122
C6~150
C7a~145
COOH~165

Note: These are estimated values. The actual chemical shifts will be influenced by the solvent and experimental conditions.

Expected Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
N-H (Pyrazole)3200 - 3100Medium
C-H (Aromatic)3100 - 3000Medium to Weak
C=O (Carboxylic Acid)1720 - 1680Strong
C=N, C=C (Ring)1620 - 1450Medium to Strong
Expected Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation for this compound

Ionm/z (Expected)Description
[M]⁺163Molecular Ion
[M-H₂O]⁺145Loss of water
[M-COOH]⁺118Loss of the carboxylic acid group

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the acidic protons (NH and COOH) are exchangeable. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-5 seconds.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS) :

    • Ionization Mode : Positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective.

    • Infusion : Introduce the sample solution into the ion source via direct infusion using a syringe pump.

    • Mass Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing : The resulting mass spectrum will show the relative abundance of ions as a function of their m/z ratio.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample Solid Sample: 1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Group ID) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

A typical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, the acquisition of experimental data is essential. The provided protocols offer a robust starting point for such an analysis.

An In-depth Technical Guide to the Pyrazolo[3,4-b]pyridine Core: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and synthetic history of this important pharmacophore. It traces the journey from its initial synthesis in the early 20th century to the sophisticated, modern synthetic methodologies employed today. This guide details key experimental protocols for historical and contemporary synthetic routes, presents a structured summary of quantitative biological data for prominent derivatives, and visualizes the signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Early Synthetic History

The journey of the pyrazolo[3,4-b]pyridine scaffold began over a century ago. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908 .[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine. Just a few years later, in 1911, Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives.[1] Bülow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a strategy that laid the groundwork for future synthetic explorations.[1] These early syntheses, while foundational, were often limited in scope and yield, paving the way for the development of more efficient and versatile methodologies in the decades that followed.

Evolution of Synthetic Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine core has evolved significantly since its discovery. The primary synthetic strategies can be broadly categorized into two main approaches: the formation of the pyridine ring onto a pre-existing pyrazole core and, conversely, the construction of the pyrazole ring onto a pyridine precursor. Over the years, these fundamental approaches have been refined and expanded with the advent of modern synthetic techniques, including multicomponent reactions and catalysis.

Classical Synthetic Approaches

A widely employed classical method for constructing the pyrazolo[3,4-b]pyridine skeleton involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. This versatile reaction allows for the introduction of a variety of substituents onto the newly formed pyridine ring.

Experimental Protocol: Synthesis of 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Reactants: 5-amino-3-methyl-1-phenylpyrazole (200 mg, 1.154 mmol), 4-hydroxy-6-methylpyran-2-one (dehydroacetic acid, a β-dicarbonyl equivalent) (291 mg, 2.309 mmol), and p-toluenesulfonic acid (0.12 mg).

  • Solvent: n-Butanol (10 ml).

  • Procedure: A solution of the reactants in n-butanol is refluxed for 42 hours. After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (98:2) as the eluent to yield the desired product as colorless crystals.

The Gould-Jacobs reaction, a classical method for quinoline synthesis, has been effectively adapted for the preparation of 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines. This method utilizes a 3-aminopyrazole as the aniline equivalent, which reacts with diethyl 2-(ethoxymethylene)malonate.

Experimental Workflow: Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products aminopyrazole 3-Aminopyrazole condensation Condensation aminopyrazole->condensation malonate Diethyl 2-(ethoxymethylene)malonate malonate->condensation cyclization Thermal Cyclization condensation->cyclization Heat hydrolysis Saponification (optional) cyclization->hydrolysis chlorination Chlorination (e.g., POCl3) cyclization->chlorination decarboxylation Decarboxylation (optional) hydrolysis->decarboxylation hydroxy_product 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine decarboxylation->hydroxy_product chloro_product 4-Chloro-1H-pyrazolo[3,4-b]pyridine chlorination->chloro_product

Caption: Workflow of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.

Modern Synthetic Methodologies

The demand for rapid and efficient synthesis of diverse compound libraries for drug discovery has spurred the development of modern synthetic methods for the pyrazolo[3,4-b]pyridine core. These methods often offer advantages in terms of yield, reaction time, and substrate scope.

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have emerged as a powerful tool for the construction of complex heterocyclic systems like pyrazolo[3,4-b]pyridines. These reactions are highly atom-economical and allow for the generation of molecular diversity in a time-efficient manner.

Experimental Protocol: Microwave-Assisted, Multicomponent Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Reactants: 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Solvent: Water (4 mL).

  • Catalyst: Triethylamine (TEA) (0.5 mmol).

  • Procedure: A mixture of the reactants and catalyst in water is subjected to microwave irradiation at 40°C for 20 minutes. This green chemistry approach offers high yields and short reaction times.

The use of catalysts, including metal catalysts and organocatalysts, has significantly enhanced the efficiency and selectivity of pyrazolo[3,4-b]pyridine synthesis. These methods often proceed under mild reaction conditions and tolerate a wide range of functional groups.

Experimental Protocol: ZrCl4-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

  • Reactants: α,β-unsaturated ketone (0.5 mmol) and 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol).

  • Solvent: A mixture of DMF (0.5 mL) and EtOH (0.5 mL).

  • Catalyst: Zirconium tetrachloride (ZrCl4) (35 mg, 0.15 mmol).

  • Procedure: To a solution of the α,β-unsaturated ketone in DMF, a solution of 5-amino-1-phenyl-pyrazole in EtOH is added at 25°C. The reaction mixture is degassed, and ZrCl4 is added. The mixture is then vigorously stirred at 95°C for 16 hours. After completion, the reaction mixture is concentrated in vacuo, and the product is extracted with chloroform.

Therapeutic Applications and Biological Activity

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This has led to their investigation and development as therapeutic agents for a variety of diseases, most notably in the field of oncology as kinase inhibitors.

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Cyclin-dependent kinases are crucial for cell cycle progression, and their inhibition is a well-established strategy in cancer therapy. Several pyrazolo[3,4-b]pyridine-based compounds have demonstrated potent and selective inhibition of CDKs.[2][3][4]

Tropomyosin receptor kinases are involved in cell proliferation and differentiation, and their aberrant activation is implicated in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[1][5]

The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to the development of inhibitors for a range of other kinase targets, including Fibroblast Growth Factor Receptor (FGFR)[6], and TANK-binding kinase 1 (TBK1)[7].

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
CDK Inhibitors
SQ-67563CDK1/CycB-[3]
CDK2/CycE-[3]
BMS-265246 (21h)CDK1/CycB6[4]
CDK2/CycE9[4]
TRK Inhibitors
C03TRKA56[1][5]
C09TRKA57[1]
C10TRKA26[1]
FGFR Inhibitors
4aFGFR10.3[6]
VEGFR2365.9[6]
7nFGFR1-[6]
FGFR20.7[6]
FGFR32.0[6]
FGFR452.7[6]
VEGFR2422.7[6]
TBK1 Inhibitors
15yTBK10.2[7]
15iTBK18.5[7]
BX795TBK17.1[7]
MRT67307TBK128.7[7]

Signaling Pathways

The therapeutic effects of pyrazolo[3,4-b]pyridine-based kinase inhibitors are exerted through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

TRK Signaling Pathway

The activation of Tropomyosin Receptor Kinases (TRKs) by their neurotrophin ligands triggers a cascade of downstream signaling events that are critical for cell survival, proliferation, and differentiation. Pyrazolo[3,4-b]pyridine-based TRK inhibitors block these pathways, thereby exerting their anti-cancer effects.

TRK_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_inhibitor Inhibition TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PLCg->Transcription Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine TRK Inhibitor Pyrazolo_pyridine->TRK Inhibits

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The pyrazolo[3,4-b]pyridine core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its initial discovery through classical synthetic methods to its current construction via sophisticated, modern techniques, the journey of this heterocyclic system highlights the continuous evolution of synthetic organic chemistry. The potent and diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its significance in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of the key synthetic and medicinal chemistry aspects of the pyrazolo[3,4-b]pyridine core, offering a valuable resource to inspire and inform future research and development in this exciting area.

References

fundamental biological activity of 1H-pyrazolo[3,4-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Fundamental Biological Activity of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This bicyclic structure, formed by the fusion of pyrazole and pyridine rings, serves as a versatile framework for the development of novel therapeutic agents.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] The structural rigidity and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling fine-tuning of its biological and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the core biological activities of the 1H-pyrazolo[3,4-b]pyridine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Biological Activities

The therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold is extensive, with a predominant focus on oncology. However, its utility extends to infectious diseases and neurological disorders.

Anticancer Activity

The most extensively studied application of 1H-pyrazolo[3,4-b]pyridine derivatives is in cancer therapy.[7] These compounds exert their antitumor effects through various mechanisms, most notably through the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and migration.[8][9]

Kinase Inhibition:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in numerous cancers.[10] Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[9][10] The N(1)-H of the pyrazolopyridine moiety is often crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[10]

  • Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B): Certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have shown excellent inhibitory activity against DYRK1A and DYRK1B, kinases implicated in colon cancer.[11]

  • TANK-Binding Kinase 1 (TBK1): As a key regulator of innate immunity and oncogenesis, TBK1 is a significant cancer target.[12][13] Optimized 1H-pyrazolo[3,4-b]pyridine derivatives have emerged as highly potent TBK1 inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.[12][13][14]

  • Cyclin-Dependent Kinases (CDKs): Compounds based on this scaffold have been shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[8]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and Topoisomerase IIα, highlighting its broad applicability in targeting cancer-related enzymes.[2][15][16]

Other Anticancer Mechanisms:

  • DNA Binding: Some derivatives exhibit anticancer activity by binding to DNA, a mechanism confirmed through DNA/methyl green assays and molecular docking studies.[5] The potent anticancer compounds often show strong DNA binding affinity.[5]

  • Apoptosis Induction: Treatment with these compounds can trigger apoptosis (programmed cell death) and induce endoplasmic reticulum (ER) stress in cancer cells.[8][17]

Quantitative Data: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget Kinase/MechanismCell Line(s)IC50 / GI50 ValueReference
Compound 7n FGFR1H1581 (Lung Cancer)Potent in vivo activity[10]
Compound 8h DYRK1BHCT116 (Colon Cancer)IC50 = 3 nM (enzymatic), 1.6 µM (cell)[11]
Compound 9a CDK2/CDK9Hela (Cervical Cancer)IC50 = 2.59 µM[8]
Compound 14g CDK2/CDK9HCT-116 (Colon Cancer)IC50 = 1.98 µM[8]
Compound 15y TBK1A172, U87MG, A375, etc.IC50 = 0.2 nM (enzymatic)[12][13]
Compound C03 TRKAKm-12 (Colon Cancer)IC50 = 0.304 µM[16]
Compound 8c Topoisomerase IIαNCI-60 PanelGI50 MG-MID = 1.33 µM[2]
Compounds 19, 20, 21, 24, 25 DNA BindingHePG-2, MCF-7, HCT-116, PC-3Comparable to Doxorubicin[5]
Antimicrobial Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated notable activity against a range of microbial pathogens.

  • Antibacterial Activity: These compounds have shown efficacy against both aerobic and anaerobic bacteria.[18][19] Some derivatives exhibit elevated activity specifically towards anaerobes.[18] Their tuberculostatic potential has also been reported, with Minimum Inhibitory Concentration (MIC) values ranging from 22-100 µg/cm³.[18]

  • Antifungal Activity: Several synthesized compounds have been evaluated for their antifungal properties against pathogens like Candida albicans and Saccharomyces cerevisiae, showing moderate activity.[20]

Quantitative Data: Antimicrobial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget OrganismActivity TypeMIC / ResultReference
Compounds 1, 5, 6 Anaerobic BacteriaAntibacterialElevated activity[18]
Various Derivatives Mycobacterium tuberculosisTuberculostaticMIC = 22-100 µg/cm³[18]
Compound 160 S. cerevisiaeAntifungalModerate activity[20]
Compound 161 C. albicansAntifungalModerate activity[20]
Antiviral Activity

The scaffold has also been explored for its potential in treating viral infections. Specifically, certain 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives have been identified as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[6] These compounds showed inhibitory activity at micromolar concentrations while not affecting human DNA polymerases, indicating a degree of selectivity.[6] This suggests the scaffold could be a template for developing novel drugs targeting viral replication.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a widely used method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core.[3][21] It involves the reaction of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate equivalent.

Protocol:

  • Condensation: A mixture of a substituted 3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated, typically without a solvent, at 120-140 °C for 2-3 hours.

  • Cyclization: The intermediate formed is not isolated. A high-boiling point solvent, such as diphenyl ether, is added, and the mixture is heated to reflux (approx. 250-260 °C) for 30-60 minutes to induce thermal cyclization.

  • Work-up: The reaction mixture is cooled to room temperature. Petroleum ether or hexane is added to precipitate the product.

  • Purification: The crude solid is collected by filtration, washed with the precipitating solvent, and purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.

  • Chlorination (Optional): The resulting 4-hydroxy compound can be converted to a 4-chloro derivative by refluxing with phosphoryl chloride (POCl₃), which is a versatile intermediate for further functionalization.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The synthesized 1H-pyrazolo[3,4-b]pyridine derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Kinase Inhibition Assay (Example: TBK1)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction buffer containing the TBK1 enzyme, a fluorescently labeled peptide substrate, and ATP is prepared.

  • Inhibitor Addition: The test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) are added to the wells at various concentrations. Positive (known inhibitor like BX795) and negative (DMSO) controls are included.[13]

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by adding a termination buffer containing EDTA.

  • Detection: The amounts of phosphorylated and unphosphorylated substrate are quantified using a suitable detection method, such as mobility shift assay or fluorescence polarization.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the resulting dose-response curve.[12][13]

Visualizations: Pathways and Workflows

FGFR_Signaling_Pathway Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor pFGFR pFGFR Inhibitor->pFGFR Inhibition

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products & Purification ReactantA 3-Aminopyrazole Derivative Condensation Step 1: Condensation (Acid/Base Catalyst) ReactantA->Condensation ReactantB 1,3-Bis-electrophile (e.g., β-ketoester) ReactantB->Condensation Cyclization Step 2: Cyclization (Thermal or Acid-catalyzed) Condensation->Cyclization Intermediate CrudeProduct Crude 1H-Pyrazolo[3,4-b]pyridine Cyclization->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure Scaffold Derivative Purification->FinalProduct

SAR_Logic Scaffold Core Scaffold 1H-Pyrazolo[3,4-b]pyridine Positions { N1 | C3 | C4 | C6} Scaffold->Positions Key Positions for Substitution Substituents Substituent Modification (R groups) Positions->Substituents Activity Biological Activity (e.g., Kinase Inhibition, Cytotoxicity) Substituents->Activity Modulates Optimization Lead Optimization Activity->Optimization Guides Optimization->Substituents Refines

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern medicinal chemistry, with a remarkable breadth of biological activities. Its derivatives have been successfully developed as potent inhibitors of various protein kinases, demonstrating significant efficacy in preclinical cancer models. Furthermore, its utility as a template for novel antimicrobial and antiviral agents underscores its versatility. The continued exploration of substitution patterns, guided by structure-activity relationship studies, promises to yield next-generation therapeutics with enhanced potency and selectivity. The robust synthetic accessibility and the proven track record of this scaffold ensure it will remain a focal point for drug discovery and development professionals for the foreseeable future.

References

Probing the Protean Nature of 1H-Pyrazolo[3,4-b]pyridine: An In-depth Guide to its Tautomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the critical yet often overlooked aspect of 1H-pyrazolo[3,4-b]pyridine chemistry: tautomerism. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of the tautomeric behavior of this privileged scaffold is paramount for rational drug design, synthesis, and interpretation of structure-activity relationships (SAR). This document provides a detailed exploration of the tautomeric landscape of 1H-pyrazolo[3,4-b]pyridine derivatives, summarizing quantitative data, outlining experimental and computational protocols for their characterization, and visualizing key concepts.

The Tautomeric Landscape of Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine core, a fusion of pyrazole and pyridine rings, is a cornerstone in medicinal chemistry due to its structural similarity to purine bases.[1] When the pyrazole nitrogen atoms are unsubstituted, these compounds can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine (1H-isomer) and the 2H-pyrazolo[3,4-b]pyridine (2H-isomer).[1][2]

The relative stability of these tautomers is a crucial factor governing their chemical reactivity and biological interactions. Computational studies have provided quantitative insight into this equilibrium.

Tautomers cluster_1H 1H-Pyrazolo[3,4-b]pyridine cluster_2H 2H-Pyrazolo[3,4-b]pyridine 1H_img 1H_img 2H_img 2H_img 1H_img->2H_img Proton Transfer

Caption: Tautomeric equilibrium between 1H- and 2H-pyrazolo[3,4-b]pyridine.
Quantitative Analysis of Tautomer Stability

Computational chemistry provides a powerful tool for quantifying the energy difference between tautomers. Early calculations using the AM1 method by Alkorta and Elguero demonstrated the greater stability of the 1H-tautomer.[1] This finding is foundational for understanding the chemistry of these derivatives.

Tautomer PairComputational MethodEnergy Difference (ΔE)Predominant Tautomer
1H- vs. 2H-pyrazolo[3,4-b]pyridineAM137.03 kJ/mol (~8.85 kcal/mol)[1]1H-isomer

Note: This table summarizes the foundational computational data on the parent scaffold. The tautomeric equilibrium can be influenced by substitution and solvent effects.

Experimental and Computational Characterization Protocols

Determining the predominant tautomeric form of a 1H-pyrazolo[3,4-b]pyridine derivative in a specific environment (solution or solid state) requires a combination of spectroscopic and computational techniques.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_conclusion Conclusion NMR NMR Spectroscopy (1H, 13C, 15N) Conclusion Tautomer Structure & Population NMR->Conclusion XRay Single Crystal X-ray Diffraction XRay->Conclusion UVVis UV-Vis & Fluorescence Spectroscopy UVVis->Conclusion DFT DFT Calculations (Energy, NMR Shifts) DFT->Conclusion

Caption: Workflow for the characterization of pyrazolo[3,4-b]pyridine tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying tautomerism in solution. By analyzing chemical shifts and coupling constants of both proton (¹H) and carbon-¹³ (¹³C), the connectivity and electronic environment of the molecule can be determined, allowing for the differentiation between the 1H- and 2H-isomers.[3][4]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key regions of interest are the aromatic protons and the N-H proton. The chemical shift of the N-H proton can be indicative of its position (N1 vs. N2).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbon atoms within the pyrazole ring are particularly sensitive to the position of the attached proton and can be used to distinguish between the N-1 and N-2 isomers.[3][5]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most diagnostic experiment. Long-range correlations (2-3 bonds) between the N-H proton and specific carbon atoms in the pyrazole or pyridine ring can definitively establish the location of the proton.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in peak intensities can provide thermodynamic data (ΔH° and ΔS°) for the tautomerization process.

Single Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state by determining the precise three-dimensional arrangement of atoms in a crystal.[6]

Detailed Protocol:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An atomic model is built into this map. The positions of the atoms, including the N-H proton, are refined to best fit the experimental data, revealing the definitive tautomeric structure in the solid state.[6][8]

Computational Chemistry - Density Functional Theory (DFT)

DFT calculations are an indispensable tool for complementing experimental data. They can be used to predict the relative energies of tautomers, simulate NMR chemical shifts, and understand the factors influencing tautomeric preference.

Detailed Protocol:

  • Model Building: Construct 3D models of both the 1H- and 2H-tautomers of the derivative of interest.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9] This process finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Solvation Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using the dielectric constant of the relevant experimental solvent.[10][11]

  • Property Calculation:

    • Relative Energies: Compare the calculated Gibbs free energies of the tautomers to predict their relative populations in the gas phase and in solution.

    • NMR Shielding Constants: Calculate NMR shielding constants using the GIAO (Gauge-Independent Atomic Orbital) method. These can be converted to chemical shifts and compared with experimental data to aid in spectral assignment and tautomer identification.

Logic Exp_Data Experimental Data (NMR, X-ray) Comparison Comparison & Correlation Exp_Data->Comparison Comp_Model Computational Model (DFT Calculations) Comp_Model->Comparison Tautomer_ID Confirmed Tautomeric Structure Comparison->Tautomer_ID Predictive_Model Predictive Model for New Derivatives Tautomer_ID->Predictive_Model

References

Initial Biological Screening of Novel Pyrazolo[3,4-b]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its structural similarity to purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial biological screening of novel pyrazolo[3,4-b]pyridine analogs, focusing on their evaluation as anticancer, antimicrobial, and kinase-inhibiting agents. Detailed experimental protocols and data presentation are provided to facilitate the design and execution of screening campaigns for this important class of compounds.

Anticancer Activity Screening

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation. The initial screening of these analogs typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected novel pyrazolo[3,4-b]pyridine analogs, as represented by their half-maximal inhibitory concentration (IC50) values in micromolar (µM) concentrations.

Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Analogs Against Various Cancer Cell Lines

Compound IDA549 (Lung)MCF7 (Breast)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)PC-3 (Prostate)Reference
Analog A 21.218.425.3--19.2[1]
Analog B -4.914.243.11--[1]
Analog C -5.98----[2]
Analog D ------[3]
Doxorubicin -5.174.304.55--[1]

Note: "-" indicates data not available.

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[4][5]
C09 TRKA57[5]
C10 TRKA26[5]
17 PIM-143[2]
19 PIM-126[2]
15y TBK10.2[6]
BX795 TBK17.1[6]
MRT67307 TBK128.7[6]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[7] The amount of formazan produced is proportional to the number of viable cells.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine analogs and incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Mechanisms of Action

Certain pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[8] The diagram below illustrates the role of the CDK1/Cyclin B complex in the G2/M phase transition.

CDK1_CyclinB_Pathway CDK1/Cyclin B Signaling Pathway G2 G2 Phase CyclinB Cyclin B Synthesis G2->CyclinB CDK1_CyclinB CDK1/Cyclin B Complex Formation CyclinB->CDK1_CyclinB Wee1 Wee1 Kinase (Inhibitory Phosphorylation) CDK1_CyclinB->Wee1 Inhibits Cdc25 Cdc25 Phosphatase (Activating Dephosphorylation) CDK1_CyclinB->Cdc25 Wee1->CDK1_CyclinB Inhibits Active_CDK1_CyclinB Active CDK1/Cyclin B Cdc25->Active_CDK1_CyclinB Activates M_Phase M Phase Entry (Mitosis) Active_CDK1_CyclinB->M_Phase Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogs (CDK Inhibitors) Pyrazolo_pyridine->CDK1_CyclinB Inhibits

Caption: CDK1/Cyclin B pathway and its inhibition.

Some pyrazolo[3,4-b]pyridine analogs have been identified as Topoisomerase II inhibitors.[9] Topoisomerase II is an essential enzyme that resolves DNA tangles during replication. Inhibitors trap the enzyme-DNA complex, leading to double-strand breaks and apoptosis.

Topoisomerase_II_Mechanism Topoisomerase II Mechanism and Inhibition DNA_Tangle Tangled DNA TopoII Topoisomerase II DNA_Tangle->TopoII Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex Creates Break Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage DSB Double-Strand Breaks Cleavage_Complex->DSB Religation DNA Religation Strand_Passage->Religation Resolved_DNA Resolved DNA Religation->Resolved_DNA Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogs (Topo II Inhibitors) Pyrazolo_pyridine->Cleavage_Complex Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Caption: Inhibition of Topoisomerase II by pyrazolo[3,4-b]pyridines.

Antimicrobial Activity Screening

The pyrazolo[3,4-b]pyridine core is also a promising scaffold for the development of novel antimicrobial agents. Initial screening is typically performed using agar-based diffusion methods to assess activity against a panel of pathogenic bacteria.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of pyrazolo[3,4-b]pyridine analogs, represented by the diameter of the zone of inhibition in millimeters (mm) and the minimum inhibitory concentration (MIC) in µg/mL.

Table 3: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Analogs

Compound IDS. aureus (Zone of Inhibition, mm)K. pneumoniae (Zone of Inhibition, mm)S. aureus (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Reference
24 15 ± 0.8214 ± 0.7--[10]
27 18 ± 0.9516 ± 0.82--[10]
7d --7.83.9
Tetracycline ----[7]

Note: "-" indicates data not available.

Experimental Protocols

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[11]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of an agar plate.

  • Well Creation: Aseptically create wells of a uniform diameter in the agar.

  • Compound Addition: Add a known concentration of the pyrazolo[3,4-b]pyridine analog solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Experimental Workflow

Agar_Well_Diffusion_Workflow Agar Well Diffusion Experimental Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add Pyrazolo[3,4-b]pyridine Analogs to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion assay.

Kinase Inhibition Screening

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Pyrazolo[3,4-b]pyridines have been extensively investigated as kinase inhibitors.[12]

Experimental Protocols

HTRF assays are a popular method for high-throughput screening of kinase inhibitors due to their sensitivity and robustness.[4][5]

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In a kinase assay, an antibody recognizing the phosphorylated substrate is labeled with the donor, and a tag on the substrate is recognized by an acceptor-labeled antibody. Kinase activity brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors will reduce this signal.[4]

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, the pyrazolo[3,4-b]pyridine analog (inhibitor), and the substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation period, add the HTRF detection reagents (donor and acceptor-labeled antibodies).

  • Signal Measurement: Measure the time-resolved fluorescence signal at two wavelengths (emission of the donor and acceptor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the inhibitor.

Visualizing Signaling Pathways

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy. Several pyrazolo[3,4-b]pyridine derivatives have been developed as TRK inhibitors.[4][5]

TRK_Signaling_Pathway TRK Signaling Pathway and Inhibition Neurotrophin Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Proliferation RAS_MAPK->Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival PLCg->Cell_Survival Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogs (TRK Inhibitors) Pyrazolo_pyridine->Dimerization Inhibits

Caption: TRK signaling and its inhibition by pyrazolo[3,4-b]pyridines.

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and has emerged as a target in cancer and autoimmune diseases. Novel pyrazolo[3,4-b]pyridines have shown potent TBK1 inhibitory activity.[6]

TBK1_Signaling_Pathway TBK1 Signaling Pathway and Inhibition PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors TBK1 TBK1 Activation Adaptors->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analogs (TBK1 Inhibitors) Pyrazolo_pyridine->TBK1 Inhibits

References

A Technical Guide to the Solubility and Stability of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Given the critical role of physicochemical properties in drug development, this document serves as a detailed protocol for researchers, scientists, and drug development professionals. It outlines experimental procedures for determining both kinetic and thermodynamic solubility, and for conducting forced degradation studies under various stress conditions as mandated by regulatory bodies. The guide includes templates for data presentation and visualizations of experimental workflows to ensure clarity and facilitate the systematic evaluation of this promising scaffold.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. The 1H-tautomer of this scaffold is noted to be more stable than its 2H counterpart[1]. For any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This guide focuses on this compound, providing a framework for its physicochemical characterization.

Importance of Solubility Studies: Solubility is a key determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. Early assessment of solubility in various physiological and formulation-relevant media is crucial for lead optimization and candidate selection.

Importance of Stability Studies: Stability studies, particularly forced degradation, are essential to identify potential degradation products and pathways.[2][3] This information is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[2][3] Forced degradation studies are a regulatory expectation, providing the foundation for developing and validating stability-indicating analytical methods.[3][4]

Solubility Assessment

The solubility of this compound should be determined using both kinetic and thermodynamic methods to provide a comprehensive profile for different stages of drug development.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods ideal for early drug discovery, providing a rapid assessment of a compound's dissolution characteristics.[5] These assays typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing it into an aqueous buffer.[5][6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.[7]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

G Workflow for Nephelometric Kinetic Solubility Assay A Prepare 10 mM stock solution in DMSO B Perform serial dilutions in 96-well plate A->B C Add aqueous buffer (PBS, pH 7.4) B->C D Incubate at 25°C for 2 hours with shaking C->D E Measure light scattering with a nephelometer D->E F Determine kinetic solubility limit E->F

Nephelometric Kinetic Solubility Assay Workflow
Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.[8] This is a more time-consuming but accurate method, crucial for pre-formulation and later-stage development.[5][9]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the supernatant.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Workflow for Shake-Flask Thermodynamic Solubility Assay A Add excess solid compound to various solvents/buffers B Agitate at constant temperature for 24-48 hours A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Collect supernatant C->D E Quantify compound concentration via HPLC-UV D->E F Determine thermodynamic solubility E->F

Shake-Flask Thermodynamic Solubility Assay Workflow
Data Presentation for Solubility Studies

The results of the solubility studies should be summarized in clear and concise tables.

Table 1: Kinetic Solubility of this compound

Parameter Value
Method Nephelometry
Buffer PBS, pH 7.4
Temperature 25°C

| Kinetic Solubility (µM) | [Insert Value] |

Table 2: Thermodynamic Solubility of this compound

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL) Solubility (µM)
0.1 M HCl 2.0 25 [Insert Value] [Insert Value]
Acetate Buffer 4.5 25 [Insert Value] [Insert Value]
Phosphate Buffer 6.8 25 [Insert Value] [Insert Value]
PBS 7.4 25 [Insert Value] [Insert Value]
Borate Buffer 9.0 25 [Insert Value] [Insert Value]
Water ~7.0 25 [Insert Value] [Insert Value]

| Ethanol | N/A | 25 | [Insert Value] | [Insert Value] |

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the drug substance and to identify potential degradation products. These studies involve exposing the compound to stress conditions more severe than those used for accelerated stability testing.[10][11][12] The goal is to achieve a target degradation of 5-20%.[10][13]

General Considerations
  • Analytical Method: A stability-indicating HPLC method must be developed and validated to separate and quantify the parent compound from all significant degradation products.

  • Mass Balance: An important aspect of forced degradation is to ensure mass balance, where the sum of the assay of the parent drug and the impurities is close to 100% of the initial assay value.

  • Control Samples: For each stress condition, a control sample (unexposed to the stressor) should be analyzed concurrently.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway. Studies should be conducted across a range of pH values.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[10]

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[10] Samples should be withdrawn at various time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation and protect the analytical column.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

G Workflow for Hydrolytic Degradation Study cluster_acid Acid Hydrolysis cluster_neutral Neutral Hydrolysis cluster_base Base Hydrolysis A1 Dissolve in 0.1 M HCl A2 Incubate at 60°C A1->A2 A3 Sample at time points A2->A3 A4 Neutralize A3->A4 Analysis Analyze all samples by stability-indicating HPLC A4->Analysis N1 Dissolve in Water N2 Incubate at 60°C N1->N2 N3 Sample at time points N2->N3 N3->Analysis B1 Dissolve in 0.1 M NaOH B2 Incubate at 60°C B1->B2 B3 Sample at time points B2->B3 B4 Neutralize B3->B4 B4->Analysis

Hydrolytic Degradation Study Workflow
Oxidative Degradation

Oxidative degradation can occur through various mechanisms. Hydrogen peroxide is a commonly used oxidizing agent in these studies.[14][15]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature for a specified period (e.g., 24 hours).[2]

  • Analysis: Withdraw samples at appropriate time points and analyze them directly by HPLC.

Photolytic Degradation

Photostability testing is essential to determine if the compound is light-sensitive, which has implications for packaging and storage.[16][17]

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a light source. A dark control, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Stress Conditions: According to ICH Q1B guidelines, expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18]

  • Analysis: After the exposure period, analyze the samples by HPLC.

Thermal Degradation

Thermal degradation studies assess the stability of the compound at elevated temperatures.

  • Sample Preparation: Place the solid compound in a stability chamber.

  • Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., up to 7 days).

  • Analysis: At specified time points, withdraw samples, prepare solutions, and analyze by HPLC.

Data Presentation for Stability Studies

The results from the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition Parameters Duration Assay of Parent (%) % Degradation No. of Degradants RRT of Major Degradant
Acid Hydrolysis 0.1 M HCl, 60°C 48 hours [Value] [Value] [Value] [Value]
Base Hydrolysis 0.1 M NaOH, 60°C 8 hours [Value] [Value] [Value] [Value]
Neutral Hydrolysis Water, 60°C 7 days [Value] [Value] [Value] [Value]
Oxidation 3% H₂O₂, RT 24 hours [Value] [Value] [Value] [Value]
Photolytic ICH Q1B N/A [Value] [Value] [Value] [Value]

| Thermal (Solid) | 80°C | 7 days | [Value] | [Value] | [Value] | [Value] |

*RRT: Relative Retention Time

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed experimental protocols will generate the critical physicochemical data required to support informed decision-making throughout the drug development process. The provided templates for data presentation and workflow diagrams are intended to ensure a standardized and comprehensive approach to the characterization of this and similar NCEs, ultimately facilitating a more efficient path to clinical development.

References

Theoretical and Computational Approaches to Pyrazolo[3,4-b]pyridine Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The versatility of this core has prompted extensive research into its derivatives as inhibitors of various protein kinases and other biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrazolo[3,4-b]pyridine systems, with a focus on their application in drug design and development.

Computational Modeling in the Elucidation of Structure-Activity Relationships

Computational studies, including molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations, have been instrumental in understanding the binding modes and structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives. These methods provide valuable insights into the interactions between ligands and their target proteins at the molecular level, guiding the design of more potent and selective inhibitors.

A recent study focused on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors, a key target in cancer therapy.[2][3] Molecular docking studies were performed on a series of 37 ligands, revealing docking scores ranging from -12.672 to -14.169 kcal/mol.[2][3] The top-scoring ligand, L5, was found to form five conventional hydrogen bonds with key residues in the TRKA active site.[2][3]

In another investigation, novel pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and PIM1 kinase, both crucial targets in cancer.[4] The most promising compound, 6b, exhibited potent inhibitory activity against both kinases and induced apoptosis in cancer cell lines.[4] Computational analyses provided insights into the stable binding of this compound within the active sites of CDK2 and PIM1.[4]

Quantitative Data from Computational Studies

The following table summarizes key quantitative data from representative computational studies on pyrazolo[3,4-b]pyridine derivatives.

Target ProteinCompound/LigandDocking Score (kcal/mol)Key Interacting ResiduesReference
TRKAL5-14.169Glu546, Met620, Lys627, Lys572[2][3]
TRKAZINC000013331109-10.775Not specified[2][3]
CDK26bNot specifiedNot specified[4]
PIM16bNot specifiedNot specified[4]
Pantothenate Synthetase (MTBPS)Top 3 Phytochemicals-11 to -10.3Not specified[5]
TANK-binding kinase 1 (TBK1)15yNot specifiedNot specified[6]

Experimental and Computational Protocols

The successful application of theoretical and computational methods relies on robust and well-defined protocols. This section details the typical methodologies employed in the study of pyrazolo[3,4-b]pyridine systems.

Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.

Protocol:

  • A set of active ligands is selected and their 3D structures are generated.

  • The PHASE module of the Schrödinger Maestro software is often employed for pharmacophore hypothesis generation.[3]

  • Common pharmacophoric features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and aromatic rings (R) are identified.[3]

  • The generated pharmacophore models are then used to screen virtual compound libraries for new potential inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

  • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling.

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • A library of ligands, in this case, pyrazolo[3,4-b]pyridine derivatives, is prepared with optimized 3D geometries.

  • Docking simulations are performed using software such as AutoDock or Glide (Schrödinger).

  • The resulting docking poses are scored based on their binding affinity, and the interactions with the protein are analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.

Protocol:

  • The best-docked complex from molecular docking is used as the starting structure.

  • The complex is solvated in a water box with appropriate counter-ions to neutralize the system.

  • The system is subjected to energy minimization to remove any steric clashes.

  • The system is gradually heated to physiological temperature and equilibrated.

  • A production MD run is performed for a specific duration (e.g., 100 ns).

  • The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions. A common approach starts from 5-aminopyrazole precursors.

General Synthetic Scheme: A widely used strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound in glacial acetic acid.[7] The reaction proceeds through the formation of a 6-membered ring followed by dehydration to yield the pyrazolo[3,4-b]pyridine system.[8]

Signaling Pathways and Logical Workflows

Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer. The following diagrams illustrate some of these pathways and the logical workflow of a typical computational drug discovery project.

computational_workflow cluster_0 Computational Drug Discovery Workflow ligand_prep Ligand Library Preparation docking Molecular Docking ligand_prep->docking target_prep Target Protein Preparation target_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim admet ADMET Prediction md_sim->admet hit_id Hit Identification admet->hit_id

Caption: A typical workflow for computational drug discovery of pyrazolo[3,4-b]pyridine inhibitors.

trk_signaling cluster_1 TRK Signaling Pathway in Cancer ntrk_fusion NTRK Gene Fusion trk_activation TRK Protein Activation ntrk_fusion->trk_activation downstream Downstream Signaling (Ras/Erk, PLC-γ, PI3K/Akt) trk_activation->downstream proliferation Cell Proliferation & Survival downstream->proliferation pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors pyrazolo_pyridine->trk_activation Inhibition

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.[9]

cdk_pim_pathway cluster_2 CDK2/PIM1 Signaling in Cell Cycle and Survival cdk2 CDK2 cell_cycle Cell Cycle Progression (G1/S Transition) cdk2->cell_cycle pim1 PIM1 apoptosis Inhibition of Apoptosis pim1->apoptosis proliferation Cell Proliferation cell_cycle->proliferation pyrazolo_pyridine Dual Pyrazolo[3,4-b]pyridine Inhibitors pyrazolo_pyridine->cdk2 Inhibition pyrazolo_pyridine->pim1 Inhibition

Caption: Dual inhibition of CDK2 and PIM1 pathways by pyrazolo[3,4-b]pyridine derivatives.[4]

Conclusion

Theoretical and computational studies play a pivotal role in the modern drug discovery pipeline for pyrazolo[3,4-b]pyridine-based therapeutics. By providing detailed molecular insights, these methods accelerate the identification and optimization of lead compounds, ultimately facilitating the development of novel and effective treatments for a range of diseases. The integration of computational and experimental approaches continues to be a powerful strategy in advancing our understanding and application of this important class of heterocyclic compounds.

References

CAS number and molecular formula for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, allowing it to interact with a variety of biological targets. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition and receptor modulation, making it a valuable starting point for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological activities associated with its derivatives.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its core structure consists of a fused pyrazole and pyridine ring system, with a carboxylic acid group at the 3-position of the pyrazole ring.

PropertyValueSource
CAS Number 116855-08-4[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
Appearance SolidN/A
Canonical SMILES C1=CC2=C(NN=C2N=C1)C(=O)ON/A
InChI Key UFKAACYLUOQSFH-UHFFFAOYSA-NN/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the cyclization of a substituted pyridine precursor with a hydrazine derivative.

Experimental Protocol: Synthesis from 2-chloro-3-acetylpyridine

This protocol outlines the synthesis of this compound starting from 2-chloro-3-acetylpyridine and hydrazine hydrate.[1]

Materials:

  • 2-chloro-3-acetylpyridine

  • Hydrazine hydrate

  • Organic solvent (e.g., ethanol)

  • Dichloromethane

  • Purified water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add a specific amount of 2-chloro-3-acetylpyridine at room temperature.[1]

  • Add hydrazine hydrate, using it as the solvent.[1]

  • Stir the reaction mixture in an organic solvent for 1 hour.[1]

  • Heat the mixture to reflux and maintain it overnight.[1]

  • Monitor the reaction progress using thin-layer chromatography.[1]

  • Once the reaction is complete, stop heating and allow the system to cool to room temperature.[1]

  • Add purified water and dichloromethane to the reaction mixture for extraction.[1]

  • Separate the organic and aqueous phases. Collect the organic phase.[1]

  • Wash the aqueous phase multiple times with dichloromethane and combine all organic phases.[1]

  • Dry the combined organic phase with anhydrous sodium sulfate.[1]

  • Concentrate the organic phase under reduced pressure.[1]

  • Purify the resulting crude product by silica gel column chromatography to obtain this compound.[1]

G Synthesis Workflow reagents 2-chloro-3-acetylpyridine + Hydrazine Hydrate reaction Reflux Overnight reagents->reaction 1 hr stir extraction Extraction with Dichloromethane/Water reaction->extraction purification Silica Gel Column Chromatography extraction->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported in the public domain, numerous derivatives of this scaffold have been synthesized and evaluated for their potential as therapeutic agents. These derivatives have shown inhibitory activity against several key signaling proteins, highlighting the importance of the 1H-pyrazolo[3,4-b]pyridine core in drug design.

TANK-Binding Kinase 1 (TBK1) Inhibition

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-Binding Kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune signaling pathway, and its aberrant activation is linked to various inflammatory diseases and cancers.[2]

CompoundTargetIC₅₀ (nM)Reference
BX795TBK17.1[2]
MRT67307TBK128.7[2]
Compound 15y (a 1H-pyrazolo[3,4-b]pyridine derivative)TBK10.2[2]

The inhibition of TBK1 by these compounds can modulate downstream signaling, including the interferon (IFN) response pathway.[2]

G TBK1 Signaling Pathway Inhibition PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon (IFN) Gene Expression IRF3->IFN Nuclear Translocation and Activation Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TBK1 Inhibition

Inhibition of the TBK1 signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.
Tropomyosin Receptor Kinase (TRK) Inhibition

Certain derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of Tropomyosin Receptor Kinases (TRKs). The TRK family of receptors and their neurotrophin ligands are involved in the development and function of the nervous system. Dysregulation of TRK signaling is implicated in various cancers.[3]

CompoundTargetIC₅₀ (nM)Reference
EntrectinibTRKA/B/C1, 3, 5[3]
Compound 3 (a pyrazolo[3,4-b]pyridine derivative)TRKA/B/C1.6, 2.9, 2.0[3]
Compound C03 (a pyrazolo[3,4-b]pyridine derivative)TRKA56[3]

The inhibition of TRK receptors can block downstream signaling cascades, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation and survival.[3]

G TRK Signaling Pathway Inhibition Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binding and Dimerization Downstream Downstream Signaling (Ras/Erk, PI3K/Akt, PLC-γ) TRK->Downstream Activation CellResponse Cell Proliferation, Differentiation, Survival Downstream->CellResponse Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TRK Inhibition

Inhibition of TRK receptor signaling by 1H-pyrazolo[3,4-b]pyridine derivatives.
A1-Adenosine Receptor (A1AR) Ligands

Ethyl ester derivatives of 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been synthesized and identified as selective ligands for the A1-adenosine receptor (A1AR).[4] A1ARs are G protein-coupled receptors that are widely distributed in the body and are involved in various physiological processes, including cardiovascular function and neurotransmission. The development of selective A1AR ligands is of interest for treating conditions such as cardiac arrhythmias and neuropathic pain.[4]

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While the biological activity of the parent compound is not yet fully characterized, the extensive research into its derivatives demonstrates the potential of this chemical class to yield potent and selective modulators of various biological targets. The synthetic accessibility of this core and the diverse biological activities of its analogs make it an attractive starting point for the design and development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further investigation into the specific properties of this compound and its simple derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Note: A Homogeneous Luminescent Assay for Profiling Kinase Inhibitors Using 1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is linked to numerous diseases, making them key targets for drug discovery.[1][2] The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design, known to target a variety of kinases such as FGFR, CDK2, and TRK.[3][4][5] This document provides a detailed protocol for evaluating the inhibitory activity of novel compounds based on this scaffold, specifically using 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (referred to herein as PPC-891), against a panel of protein kinases. The protocol employs the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for high-throughput screening and IC50 determination.[6][7] This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][8]

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that has been successfully utilized to develop potent inhibitors for a range of protein kinases.[9][10] Its structure is adept at forming key hydrogen-bonding interactions within the ATP-binding site of many kinases.[5] Derivatives of this scaffold have been investigated as inhibitors for critical cancer targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][11][12]

This application note details the use of a representative compound, this compound (PPC-891), in a biochemical kinase assay. We describe a universal, high-throughput method to determine its potency (IC50) and selectivity profile against a panel of therapeutically relevant kinases. The chosen assay format is the ADP-Glo™ Luminescent Kinase Assay, which provides a sensitive and reliable measure of kinase activity by quantifying ADP production.[6][13] The signal from the assay is directly proportional to kinase activity, making it an excellent tool for inhibitor profiling.[6][8]

Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.

  • Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor (PPC-891) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the initial amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will lead to a decrease in the luminescent signal.

Materials and Reagents

  • Test Compound: this compound (PPC-891), dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • Kinases: Recombinant human kinases (e.g., CDK2/CycA, FGFR1, TRKA).

  • Substrates: Appropriate substrates for each kinase (e.g., Histone H1 for CDK2/CycA, Poly(E,Y)4:1 for FGFR1).

  • ATP: Adenosine 5'-triphosphate (included in kit or purchased separately).

  • Buffers: Kinase-specific reaction buffers (e.g., Tris-HCl, MgCl2, DTT).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Instrumentation: Multilabel plate reader with luminescence detection capabilities.

Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes as necessary for other formats, maintaining the recommended reagent ratios.

4.1. Reagent Preparation

  • Kinase Buffer: Prepare the specific reaction buffer for each kinase as recommended by the manufacturer. A generic buffer could be 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.

  • ATP Solution: Prepare a 2X ATP working solution in kinase buffer at a concentration appropriate for the kinase being tested (typically at or near the Km value).

  • Kinase/Substrate Mix: Prepare a 4X working solution containing the kinase and its specific substrate in kinase buffer. The optimal concentration of each should be determined empirically.

  • Compound Dilution: Perform a serial dilution of the 10 mM PPC-891 stock in 100% DMSO. For a 10-point IC50 curve, a 1:3 dilution series is recommended (e.g., starting from 1 mM). Then, create an intermediate dilution of these DMSO stocks into the kinase buffer to create a 4X final concentration. This minimizes the final DMSO concentration in the assay to ≤1%.

4.2. Assay Procedure

  • Compound Addition: Add 2.5 µL of the 4X serially diluted PPC-891 (or control) to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 4X Kinase/Substrate mix to each well.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The total reaction volume is now 10 µL.

  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

4.3. Data Analysis

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of kinase activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)) Where RLU is the Relative Luminescent Units.

  • Determine IC50: Plot the % Inhibition against the logarithm of the PPC-891 concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualization of Workflow and Pathway

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where PPC-891 could act.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare 4X PPC-891 Serial Dilutions D Add 2.5 µL PPC-891 to 384-well plate A->D B Prepare 4X Kinase/ Substrate Mix E Add 2.5 µL Kinase/ Substrate Mix B->E C Prepare 2X ATP Solution F Add 5 µL ATP Mix (Initiate Reaction) C->F D->E E->F G Incubate 60 min at 30°C F->G H Add 10 µL ADP-Glo™ Reagent (Incubate 40 min) G->H I Add 20 µL Detection Reagent (Incubate 30 min) H->I J Read Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Figure 1. Experimental workflow for kinase inhibition assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR1) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PPC891 PPC-891 PPC891->RTK

Figure 2. Hypothetical inhibition of the MAPK signaling pathway.

Representative Data

The inhibitory activity of PPC-891 was evaluated against a panel of three kinases representing different families. The IC50 values were determined from 10-point dose-response curves and are summarized below.

Kinase TargetKinase FamilySubstrate UsedATP Conc. (µM)PPC-891 IC50 (nM)
FGFR1 Tyrosine KinasePoly(E,Y)4:11525.3
CDK2/CycA Serine/ThreonineHistone H11089.1
TRKA Tyrosine KinasePoly(E,Y)4:120450.7

Table 1: Inhibitory potency (IC50) of PPC-891 against a representative kinase panel. Data are averages of three independent experiments.

The results indicate that PPC-891 is a potent inhibitor of FGFR1 and a moderately potent inhibitor of CDK2/CycA, with weaker activity against TRKA. This suggests a degree of selectivity for FGFR1 within this panel.

Conclusion

The this compound (PPC-891) demonstrates potent, nanomolar inhibition of FGFR1 kinase. The ADP-Glo™ Kinase Assay provides a reliable and high-throughput compatible method for determining the potency and selectivity of small molecule inhibitors like PPC-891. This protocol can be readily adapted to screen larger compound libraries or to profile leads against a broad panel of kinases, facilitating the drug discovery process. The data suggest that the pyrazolopyridine scaffold is a promising starting point for the development of selective FGFR inhibitors.

References

Application of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core structure is a key pharmacophore in the design of kinase inhibitors and other targeted anticancer agents. Its structural similarity to purine has enabled the development of derivatives that effectively compete with ATP for the binding sites of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. This document summarizes the in vitro efficacy of several 1H-pyrazolo[3,4-b]pyridine and related 1H-pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines and provides detailed protocols for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine derivatives against several human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines 4-alkylaminoethyl ethersBreast Cancer (in vivo model)Potent inhibition[1]
1H-pyrazolo[3,4-d]pyrimidine Derivatives Compound 8Lung (A549)16.75[2]
Colon (HCT-116)24.16[2]
Compound 10Lung (A549)15.68[2]
Colon (HCT-116)18.78[2]
Compound 12aLung (A549)13.72[2]
Colon (HCT-116)23.33[2]
Compound 12bLung (A549)8.21[2]
Colon (HCT-116)19.56[2]
1H-pyrazolo[3,4-b]pyridine Derivatives (ALK Inhibitors) Compound 10gALK-L1196M-Ba/F3Strong suppression[3]
Lung (H2228)Strong suppression[3]
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Compound 10eBreast (MCF7)11[4]
Compound 10dBreast (MCF7)12[4]
1H-pyrazolo[3,4-b]pyridine Derivatives (TRK Inhibitors) Compound C03Colorectal (Km-12)0.304[5]
Breast (MCF-7)> 40[5]
Pyrazolo[3,4-b]pyridine Analogs Compound 57Liver (HepG2)3.11 - 4.91[6]
Breast (MCF7)3.11 - 4.91[6]
Cervical (HeLa)3.11 - 4.91[6]
Compound 58Liver (HepG2)4.06 - 4.24[6]
Breast (MCF7)4.06 - 4.24[6]
Cervical (HeLa)4.06 - 4.24[6]

Signaling Pathways and Mechanisms of Action

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to exert their anticancer effects by inhibiting various protein kinases involved in oncogenic signaling pathways. Below are diagrams illustrating the points of intervention for these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative (EGFRi) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 1H-pyrazolo[3,4-b]pyridine derivative.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K Gene_Expression Gene Transcription (Proliferation, Anti-apoptosis) STAT3->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative (ALKi) Inhibitor->ALK

Caption: Inhibition of the EML4-ALK fusion protein signaling pathway.

CDK_Regulation_of_Cell_Cycle G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE->S G1/S Transition Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative (CDKi) Inhibitor->CDK2_CyclinE

Caption: Inhibition of the G1/S cell cycle transition by a CDK2 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the test compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution (0.5 mg/mL) and incubate for 4 hours Incubate_72h->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation

This protocol is for analyzing the levels of specific proteins and their phosphorylation status in response to compound treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of a compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: In Vitro Kinase Assay (General)

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

  • Assay Setup: Add the diluted compound to the wells of a microplate. Add the kinase master mix to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

Application Notes and Protocols: Utilizing 1H-pyrazolo[3,4-b]pyridine Derivatives as Potent TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in the innate immune system. As a noncanonical IκB kinase (IKK) family member, TBK1 is a critical node in signaling pathways that respond to pathogenic threats, leading to the production of type I interferons (IFNs) and other inflammatory mediators.[1][2][3] Dysregulation of TBK1 activity has been implicated in a range of human diseases, including autoimmune disorders, cancer, and neuroinflammatory conditions.[2][3][4] This makes TBK1 a compelling therapeutic target for the development of novel inhibitors.

Recent studies have identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent and selective inhibitors of TBK1.[5][6] These compounds offer a promising scaffold for the development of therapeutics aimed at modulating immune responses and combating diseases with a strong inflammatory component. This document provides detailed application notes and experimental protocols for researchers interested in utilizing these inhibitors to study TBK1 signaling and for professionals in drug development.

TBK1 Signaling Pathways

TBK1 acts as a central kinase in several key signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments using TBK1 inhibitors.

  • cGAS-STING Pathway: Cytosolic DNA from pathogens or damaged cells is detected by cyclic GMP-AMP synthase (cGAS), which produces the second messenger cGAMP. cGAMP binds to the stimulator of interferon genes (STING) on the endoplasmic reticulum, leading to the recruitment and activation of TBK1. TBK1 then phosphorylates the transcription factor IRF3, causing its dimerization and translocation to the nucleus to induce the expression of type I IFNs.

  • Toll-Like Receptor (TLR) Signaling: TBK1 is also activated downstream of certain TLRs, such as TLR3 and TLR4, which recognize viral dsRNA and bacterial lipopolysaccharide (LPS), respectively. Adaptor proteins like TRIF recruit TBK1 to the receptor complex, leading to IRF3 activation and IFN production.

  • NF-κB Signaling: TBK1 is involved in the non-canonical NF-κB pathway by phosphorylating p100/NF-κB2, leading to its processing into the p52 subunit.[2]

  • Autophagy and Cell Proliferation: TBK1 regulates autophagy by phosphorylating autophagy receptors and is also implicated in cell proliferation and survival, particularly in certain cancers.[2][7]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Core Signaling cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS cGAS Viral/Bacterial PAMPs->cGAS TLRs TLRs Viral/Bacterial PAMPs->TLRs STING STING cGAS->STING TBK1 TBK1 TLRs->TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 P NF-kB (p100) NF-kB (p100) TBK1->NF-kB (p100) P Autophagy Autophagy TBK1->Autophagy p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Production IFN-I Production p-IRF3->IFN-I Production Inflammatory Cytokines Inflammatory Cytokines NF-kB (p100)->Inflammatory Cytokines inhibitor 1H-pyrazolo[3,4-b]pyridine derivatives inhibitor->TBK1

Figure 1: Simplified TBK1 signaling pathway and the point of inhibition.

Potent 1H-pyrazolo[3,4-b]pyridine TBK1 Inhibitors

A study by Wang et al. (2022) identified several 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[5][6] The compound designated 15y emerged as a particularly effective inhibitor with high potency and selectivity.[5][6]

CompoundTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)
15y 0.2-
BX795 (Reference) 7.1-
MRT67307 (Reference) 28.7160
Data sourced from Wang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6]

Experimental Protocols

The following protocols are adapted from methodologies used to characterize TBK1 inhibitors.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibition of TBK1 kinase activity by the compound of interest.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection node1 Prepare assay buffer, recombinant TBK1, substrate, and ATP. node3 Add TBK1 and inhibitor to 96-well plate. Incubate. node1->node3 node2 Serially dilute 1H-pyrazolo[3,4-b]pyridine inhibitor. node2->node3 node4 Initiate reaction by adding substrate and ATP. node3->node4 node5 Incubate at 30°C to allow phosphorylation. node4->node5 node6 Stop reaction and add detection reagent (e.g., Kinase-Glo®). node5->node6 node7 Measure luminescence to quantify remaining ATP. node6->node7 node8 Calculate % inhibition and IC₅₀ value. node7->node8

Figure 2: Workflow for an in vitro TBK1 kinase inhibition assay.

Materials:

  • Recombinant human TBK1 enzyme (e.g., BPS Bioscience, #79501)

  • Kinase substrate (a suitable peptide or protein, e.g., IRF3 fragment)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 1H-pyrazolo[3,4-b]pyridine inhibitor

  • 96-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max, Promega)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the 1H-pyrazolo[3,4-b]pyridine inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the recombinant TBK1 enzyme to each well, followed by the diluted inhibitor or vehicle control.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions. The light output is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Assay for TBK1 Inhibition (Western Blot)

This protocol assesses the inhibitor's ability to block TBK1-mediated phosphorylation of its downstream target, IRF3, in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW264.7)

  • Cell culture medium and supplements

  • TBK1 pathway agonist (e.g., Poly(I:C), cGAMP)

  • 1H-pyrazolo[3,4-b]pyridine inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-TBK1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the 1H-pyrazolo[3,4-b]pyridine inhibitor or vehicle control for 1-2 hours.

  • Stimulate the cells with a TBK1 pathway agonist (e.g., 10 µg/mL Poly(I:C)) for a predetermined time (e.g., 30-60 minutes) to activate TBK1.

  • Wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against phospho-IRF3 and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on IRF3 phosphorylation.

Gene Expression Analysis of Downstream Targets (RT-qPCR)

This protocol measures the effect of the inhibitor on the transcription of IFN-stimulated genes (ISGs), which are downstream of the TBK1-IRF3 axis.

Materials:

  • Cells, agonist, and inhibitor (as in the Western blot protocol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Treat cells with the inhibitor and agonist as described in the Western blot protocol, but for a longer duration suitable for gene expression changes (e.g., 4-6 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time quantitative PCR (RT-qPCR) using primers for the target ISGs and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in inhibitor-treated samples compared to vehicle-treated, stimulated samples.

Applications in Research and Drug Development

  • Tool Compound for Pathway Elucidation: Selective TBK1 inhibitors like the 1H-pyrazolo[3,4-b]pyridine derivatives can be used as chemical probes to investigate the role of TBK1 in various biological processes, including innate immunity, inflammation, autophagy, and cancer cell survival.[3][8]

  • Validation of TBK1 as a Therapeutic Target: These compounds can be used in preclinical disease models (e.g., models of autoimmune diseases like lupus or inflammatory bowel disease) to validate the therapeutic potential of targeting TBK1.[4][9]

  • Lead Compound for Drug Discovery: The potent 1H-pyrazolo[3,4-b]pyridine scaffold serves as an excellent starting point for medicinal chemistry efforts to develop clinical candidates with optimized pharmacokinetic and pharmacodynamic properties.[5][6]

Conclusion

The 1H-pyrazolo[3,4-b]pyridine class of compounds represents a significant advancement in the development of potent and selective TBK1 inhibitors. The protocols and data presented here provide a framework for researchers and drug developers to effectively utilize these molecules in their studies. By enabling precise modulation of the TBK1 signaling pathway, these inhibitors are invaluable tools for both fundamental research and the pursuit of new therapies for a host of debilitating diseases.

References

protocol for molecular docking studies with 1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a variety of protein kinases.[1][2][3][4][5][6] These kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs), are crucial nodes in signaling pathways that are often dysregulated in cancer and other diseases.[1][2][3][5] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of these derivatives within the kinase active site, thereby guiding the rational design of more potent and selective inhibitors.[7][8] This document provides a comprehensive protocol for performing molecular docking studies with 1H-pyrazolo[3,4-b]pyridine derivatives, from target selection and preparation to ligand setup, docking execution, and result analysis.

Signaling Pathway: Kinase Inhibition by 1H-pyrazolo[3,4-b]pyridine Derivatives

G cluster_0 Cellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR, ALK) Receptor Tyrosine Kinase (e.g., FGFR, ALK) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR, ALK) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor Tyrosine Kinase (e.g., FGFR, ALK)->Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation, Survival, Angiogenesis 1H-pyrazolo[3,4-b]pyridine Derivative 1H-pyrazolo[3,4-b]pyridine Derivative 1H-pyrazolo[3,4-b]pyridine Derivative->Receptor Tyrosine Kinase (e.g., FGFR, ALK)

Caption: Inhibition of receptor tyrosine kinase signaling by a 1H-pyrazolo[3,4-b]pyridine derivative.

Molecular Docking Workflow

A 1. Target & Ligand Preparation B 2. Receptor Grid Generation A->B C 3. Ligand Docking B->C D 4. Pose Analysis & Scoring C->D E 5. Validation D->E F 6. In Silico ADMET Prediction D->F

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

This section details the step-by-step methodology for conducting molecular docking studies with 1H-pyrazolo[3,4-b]pyridine derivatives. The protocol is generalized and can be adapted for various software suites such as Schrödinger Maestro, AutoDock Vina, or GOLD.[9][10][11][12][13]

Target and Ligand Preparation

1.1. Target Protein Selection and Retrieval:

  • Identify the target of interest (e.g., FGFR1, ALK, CDK2).

  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand. For example, the crystal structure of FGFR1 kinase domain can be used (PDB ID: 4WUN).[2]

1.2. Receptor Preparation:

  • Using a molecular modeling interface like Schrödinger Maestro or AutoDockTools, prepare the protein.[10][12][14]

  • This typically involves:

    • Removing water molecules that are not involved in ligand binding.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve steric clashes.

1.3. Ligand Preparation:

  • Draw the 2D structures of the 1H-pyrazolo[3,4-b]pyridine derivatives using a chemical drawing tool.

  • Convert the 2D structures to 3D.

  • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0).

  • Generate low-energy conformers for each ligand. Software like LigPrep in the Schrödinger suite can be used for this purpose.[10]

Receptor Grid Generation
  • Define the binding site (active site) of the protein. If a co-crystallized ligand is present in the downloaded PDB structure, the binding site can be defined as a grid box centered on this ligand.[9]

  • The size of the grid box should be sufficient to accommodate the prepared ligands. A typical size is a 20x20x20 Å cube.

Ligand Docking
  • Utilize a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligands into the receptor grid.[7][9][11][12][15]

  • Choose a docking precision level. For large-scale virtual screening, high-throughput virtual screening (HTVS) can be used initially, followed by standard precision (SP) and extra precision (XP) for more accurate predictions on a smaller set of promising compounds.[9]

  • The docking algorithm will explore various conformations and orientations of each ligand within the binding site and score them based on a scoring function.[7]

Pose Analysis and Scoring
  • Visualize the docked poses of the ligands in the active site.

  • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. The N(1)-H of the pyrazolopyridine moiety is often a key hydrogen bond donor.[1][2]

  • The docking score, typically in kcal/mol, provides an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding.[16]

Validation of the Docking Protocol
  • Re-docking: Extract the co-crystallized ligand from the PDB structure and dock it back into the active site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is less than 2.0 Å.[17]

  • Enrichment studies: Dock a set of known active compounds along with a larger set of decoy (inactive) molecules. A good docking protocol should rank the active compounds significantly higher than the decoys.[18]

In Silico ADMET Prediction
  • To assess the drug-likeness of the designed derivatives, predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools.[19][20][21]

  • Web servers and software like pkCSM, SwissADME, and PreADMET can be used to predict various pharmacokinetic and toxicological properties.[22][23]

Data Presentation

The following table summarizes hypothetical docking scores and key interactions for a series of 1H-pyrazolo[3,4-b]pyridine derivatives against a target kinase.

Compound IDDocking Score (kcal/mol)Key Hydrogen Bonds (Residues)Key Hydrophobic Interactions (Residues)Predicted IC50 (nM)
Derivative 1-10.5GLU-85, LEU-120VAL-60, ALA-80, LEU-11815
Derivative 2-9.8GLU-85VAL-60, ALA-80, PHE-13045
Derivative 3-11.2GLU-85, LEU-120, ASP-140VAL-60, ALA-80, LEU-118, ILE-1358
Derivative 4-8.5LEU-120ALA-80, LEU-118150
Derivative 5-10.9GLU-85, LEU-120VAL-60, ALA-80, LEU-118, MET-12512

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Docking scores are software-dependent.

References

Application Notes and Protocols for In Vitro Anti-proliferative Activity Assay of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, many of these compounds have demonstrated potent anti-proliferative and cytotoxic effects against a variety of cancer cell lines.[1][4][5] Their mechanisms of action are often attributed to the inhibition of key cellular targets involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[1][6][7]

These application notes provide detailed protocols for assessing the in vitro anti-proliferative activity of pyrazolo[3,4-b]pyridine compounds using common and robust cell-based assays: the Sulforhodamine B (SRB) assay and the MTT assay. Additionally, this document summarizes reported anti-proliferative data for select pyrazolo[3,4-b]pyridine compounds and illustrates a key signaling pathway often targeted by these molecules.

Data Presentation: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of representative pyrazolo[3,4-b]pyridine compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8c Leukemia (MV4-11)Not explicitly stated, but potent[1]
Leukemia (K562)Moderate to good efficacy[1]
NCI-60 PanelGI50 MG-MID = 1.33[1]
Compound C03 Colorectal (Km-12)0.304[6][8]
Breast (MCF-7)Selective (less active)[6][8]
Compound 9 Human Cancer Cell LinesCytotoxic properties observed[9]
Compound 14a Liver (HepG2)4.2[10]
Compound 14d Cervical (HeLa)5.9[10]
Compound 12a Prostate (PC-3)Blocks cells at S phase[5]

Experimental Protocols

Two widely used colorimetric assays for determining the anti-proliferative activity of compounds are the Sulforhodamine B (SRB) assay and the MTT assay. The SRB assay measures total protein content, while the MTT assay measures mitochondrial metabolic activity as indicators of cell viability.[11][12]

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[13][14] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions, and the amount of bound dye is directly proportional to the number of viable cells.[13]

Materials:

  • 96-well microtiter plates

  • Pyrazolo[3,4-b]pyridine compounds

  • Selected cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in complete cell culture medium. Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Carefully remove the supernatant. Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[13]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13][15]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye. Allow the plates to air dry completely.[13]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at a wavelength of 540-565 nm using a microplate reader.[13][15]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[11][16]

Materials:

  • 96-well microtiter plates

  • Pyrazolo[3,4-b]pyridine compounds

  • Selected cancer cell line

  • Complete cell culture medium

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in complete cell culture medium. Remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Crystal Formation: Incubate the microplate for 2 to 4 hours in a humidified atmosphere at 37°C until a purple precipitate is visible.[11][17]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator or for a few hours at room temperature in the dark, mixing to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_srb SRB Assay cluster_mtt MTT Assay cluster_analysis Data Analysis cell_plating Cell Plating (96-well plate) treatment Compound Treatment cell_plating->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation fixation Cell Fixation (TCA) incubation->fixation SRB Path mtt_addition MTT Addition incubation->mtt_addition MTT Path staining_srb SRB Staining fixation->staining_srb solubilization_srb Dye Solubilization staining_srb->solubilization_srb readout Absorbance Reading solubilization_srb->readout formazan Formazan Formation mtt_addition->formazan solubilization_mtt Crystal Solubilization formazan->solubilization_mtt solubilization_mtt->readout analysis IC50 Determination readout->analysis

Caption: Workflow for in vitro anti-proliferative assays.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation & Survival Akt->Proliferation PKC->Proliferation Erk->Proliferation Pyrazolo Pyrazolo[3,4-b]pyridine Compound Pyrazolo->TRK Inhibition

Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridines.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-b]pyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This privileged scaffold has been explored for the development of inhibitors for various targets, including kinases (TRK, CDK, PIM1), tubulin polymerization, and topoisomerase, as well as modulators of receptors like the adenosine A1 receptor. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. This document provides detailed methodologies for key experiments involved in the SAR exploration of pyrazolo[3,4-b]pyridine derivatives.

I. General Workflow for SAR Studies

A typical workflow for the SAR investigation of novel pyrazolo[3,4-b]pyridine derivatives involves chemical synthesis, in vitro biological screening, and computational modeling to rationalize the observed activities and guide the design of subsequent generations of compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Analogs Primary_Assay Primary Target-Based Assay (e.g., Kinase Inhibition) Synthesis->Primary_Assay Compound Library Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Primary_Assay->Cell_Based_Assay Active Hits Selectivity_Assay Selectivity Profiling Cell_Based_Assay->Selectivity_Assay SAR_Analysis SAR Analysis Selectivity_Assay->SAR_Analysis Quantitative Data Computational_Modeling Computational Modeling (Docking, QSAR) SAR_Analysis->Computational_Modeling Lead_Optimization Lead Optimization Computational_Modeling->Lead_Optimization Design Hypothesis Lead_Optimization->Synthesis Next-Generation Analogs

Caption: General workflow for SAR studies of pyrazolo[3,4-b]pyridines.

II. Quantitative SAR Data

The following tables summarize the biological activities of representative pyrazolo[3,4-b]pyridine derivatives against various targets.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridines against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
C03TRKA56Km-120.304[1][2]
C09TRKA57--[2]
C10TRKA26--[2]
15yTBK10.2A172Micromolar effect[3]

Table 2: Modulatory Activity of Pyrazolo[3,4-b]pyridines on Other Targets

Compound IDTarget/AssayActivity MetricValueReference
2hAdenosine A1 ReceptorKi (nM)6[4]
5hAdenosine A1 ReceptorKi (nM)7[4]
17fAMPKα1γ1β1 ActivationEC50 (µM)0.42[5]
17fNRK-49F Cell ProliferationIC50 (µM)0.78[5]

III. Experimental Protocols

A. In Vitro Kinase Inhibition Assay (TRKA)

This protocol describes a luminescent kinase assay to measure the inhibition of TRKA by test compounds. The assay quantifies the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant human TRKA enzyme

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (pyrazolo[3,4-b]pyridines) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add 1 µl of the diluted test compound or vehicle (for control wells).

  • Add 2 µl of TRKA enzyme solution to each well.[6]

  • Add 2 µl of a mixture of the kinase substrate and ATP to initiate the reaction.[6]

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell line (e.g., Km-12)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[7]

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

C. In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence.[9][10]

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter

  • Test compounds and controls (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Pre-warm the fluorescence plate reader to 37°C.

  • On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in polymerization buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[9][10]

  • Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.[9]

  • To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[10]

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory or enhancing effect of the compounds can be quantified by comparing the rate and maximum level of polymerization to the vehicle control.

IV. Signaling Pathway Diagrams

Pyrazolo[3,4-b]pyridines have been shown to modulate several key signaling pathways. The following diagrams illustrate some of these pathways.

A. TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) activate downstream signaling pathways such as Ras/MAPK and PI3K/Akt upon ligand binding, promoting cell proliferation and survival.[2]

TRK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Neurotrophin Ligand->TRK

Caption: Simplified TRK signaling pathway.

B. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[5][11]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt signaling pathway.

C. NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is involved in various physiological processes, including vasodilation. Some pyrazolopyridines have been designed to modulate this pathway.[12]

NO_sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects PDE Phosphodiesterase (PDE) PDE->cGMP degrades

Caption: The NO-sGC-cGMP signaling pathway.

References

Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural similarity to indole has led to widespread interest in its derivatives, which have demonstrated a broad range of biological activities, including therapeutic potential for treating bacterial infections, cancer, neurological disorders, and inflammatory diseases.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for producing these compounds, particularly those containing a carboxylic acid moiety for further functionalization, is of significant importance.

This document provides detailed protocols for key synthetic techniques used to prepare 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives, summarizes quantitative data from various approaches, and illustrates a primary synthetic workflow.

Synthetic Strategies Overview

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies:

  • Pyridine Ring Annulation: This approach involves the cyclization of a substituted pyridine precursor with a hydrazine derivative to form the pyrazole ring. This is a direct and common method for accessing the target scaffold.

  • Pyrazole Ring Annulation: This strategy begins with a substituted pyrazole, typically a 3- or 5-aminopyrazole, onto which the pyridine ring is constructed via condensation with a 1,3-dielectrophilic species.[3]

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. While highly efficient, MCRs for this scaffold often yield regioisomers, such as pyrazolo[3,4-b]pyridine-4- or 6-carboxylic acids, depending on the precursors.[4]

This guide will focus on the pyridine ring annulation strategy, which provides a direct route to the desired 3-carboxylic acid derivatives.

Primary Synthetic Workflow: Pyridine Annulation

The following diagram illustrates a common and effective workflow for synthesizing the target compound from a substituted pyridine.

SynthesisWorkflow Start 2-Chloro-3-acetylpyridine Reaction Cyclocondensation (Reflux) Start->Reaction Reagent Hydrazine Hydrate (Solvent/Reagent) Reagent->Reaction Workup Aqueous Workup (Extraction & Drying) Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product 1H-Pyrazolo[3,4-b]pyridine- 3-carboxylic acid Purification->Product Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol details the synthesis from 2-chloro-3-acetylpyridine and hydrazine hydrate, a method that directly yields the target compound.[1]

Materials:

  • 2-Chloro-3-acetylpyridine

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Purified water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: Equip a three-necked flask with a reflux condenser, thermometer, and magnetic stirrer. Add a measured amount of 2-chloro-3-acetylpyridine to the flask at room temperature.

  • Reagent Addition: Carefully add hydrazine hydrate to the flask. Hydrazine hydrate serves as both the reactant and the solvent in this procedure.

  • Initial Reaction: Stir the resulting mixture at room temperature for 1 hour.

  • Reflux: After the initial stirring period, heat the reaction mixture to reflux. Maintain the reflux overnight, using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the system to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add purified water and dichloromethane (DCM) to extract the product. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Collect the lower organic phase. Wash the remaining aqueous phase multiple times with fresh DCM to ensure complete extraction of the product.

  • Drying and Concentration: Combine all organic phases and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the final compound, this compound.[1]

Quantitative Data Summary

The choice of starting material significantly impacts the yield of the final product. The following table summarizes yields for different synthetic precursors leading to this compound.

Starting Material 1Starting Material 2MethodReported YieldReference
2-Chloro-3-acetylpyridineHydrazine HydrateCyclocondensationNot specified[1]
2-Chloropyridine-3-carboxaldehydeHydrazineCyclocondensation~46%[1]
3-Amino-1H-pyrazolePropionaldehydeCyclocondensation~11%[1]
3,6-Dichloro-2-pyridinecarboxaldehydeHydrazineCyclocondensationNot specified[1]

Alternative Strategies: Multi-Component Reactions (MCRs)

While not directly yielding the 3-carboxylic acid isomer, MCRs are a powerful tool for synthesizing other derivatives of the pyrazolo[3,4-b]pyridine scaffold. For example, a three-component condensation of 5-aminopyrazoles, pyruvic acid, and various aromatic aldehydes in refluxing acetic acid has been shown to exclusively produce 6-aryl-pyrazolo[3,4-b]pyridine-4-carboxylic acids. This highlights the importance of precursor selection in determining the final regiochemistry of the product. Researchers aiming for different isomers may find these one-pot procedures highly advantageous due to their operational simplicity and efficiency.

References

Application Notes and Protocols for Evaluating the Mechanism of Action of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to elucidate the mechanism of action of novel pyrazolo[3,4-b]pyridine compounds, a class of heterocyclic molecules frequently investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] This document offers detailed protocols for a tiered approach, beginning with broad cellular effects and moving towards specific molecular target identification and in vivo efficacy.

Initial Assessment of Biological Activity

The first step is to determine the cytotoxic and antiproliferative effects of the pyrazolo[3,4-b]pyridine compounds on cancer cells. This provides essential dose-response data for subsequent mechanistic studies.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3]

Protocol:

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to determine the approximate effective dose. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Pyrazolo[3,4-b]pyridine AMCF-7725.2
Pyrazolo[3,4-b]pyridine BA549721.8
Positive Control (e.g., Doxorubicin)MCF-7720.5

Elucidation of Cellular Mechanisms

Following the confirmation of cytotoxic activity, the next stage is to investigate the cellular mechanisms responsible for the observed effects, such as the induction of apoptosis or cell cycle arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-b]pyridine compounds at concentrations around their IC₅₀ values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
Pyrazolo[3,4-b]pyridine A (IC₅₀)45.835.418.8
Pyrazolo[3,4-b]pyridine B (IC₅₀)30.150.219.7
Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.314.2
Pyrazolo[3,4-b]pyridine A (IC₅₀)58.915.126.0
Pyrazolo[3,4-b]pyridine B (IC₅₀)20.710.568.8

Target Identification and Pathway Analysis

To understand the specific molecular interactions of the pyrazolo[3,4-b]pyridine compounds, it is crucial to identify their direct protein targets and the downstream signaling pathways they modulate.

Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement by a compound in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the pyrazolo[3,4-b]pyridine compound or vehicle.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Fractionation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve upon compound treatment indicates target engagement.

Data Presentation:

Target ProteinTreatmentTₘ (°C)ΔTₘ (°C)
Kinase XVehicle48.2-
Kinase XPyrazolo[3,4-b]pyridine B53.5+5.3
Off-Target Protein YVehicle55.1-
Off-Target Protein YPyrazolo[3,4-b]pyridine B55.3+0.2
Signaling Pathway Analysis by Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways downstream of the identified target. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit various kinases, including CDKs, TRKs, FGFRs, and TBK1, thereby affecting pathways like MAPK/ERK and PI3K/Akt.[2][4][5][6][7][8][9][10]

Protocol:

  • Cell Lysis: Treat cells with the compound for various time points and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Data Presentation:

ProteinTreatmentFold Change in Phosphorylation (vs. Vehicle)
p-Akt (Ser473)Pyrazolo[3,4-b]pyridine B (1h)0.25
p-ERK1/2 (Thr202/Tyr204)Pyrazolo[3,4-b]pyridine B (1h)0.40
p-S6 Ribosomal ProteinPyrazolo[3,4-b]pyridine B (1h)0.30

In Vivo Efficacy Assessment

The final step is to evaluate the antitumor efficacy of the most promising compounds in a preclinical animal model.

Xenograft Mouse Model

Human tumor cells are implanted into immunodeficient mice to assess the in vivo antitumor activity of the compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the pyrazolo[3,4-b]pyridine compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 250-+5
Pyrazolo[3,4-b]pyridine B (25 mg/kg)750 ± 15050+2
Pyrazolo[3,4-b]pyridine B (50 mg/kg)400 ± 10073-3

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Target & Pathway Analysis cluster_2 In Vivo Efficacy A Cell Viability (MTT Assay) B Apoptosis Assay (Annexin V/PI) A->B Determine IC50 C Cell Cycle Analysis A->C D Target Identification (CETSA) B->D C->D E Signaling Pathway Analysis (Western Blot) D->E Identify Target F In Vitro Kinase Assay D->F Confirm Target G Xenograft Mouse Model E->G Validate MoA F->G Confirm Potency

Experimental workflow for mechanism of action studies.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Pyrazolo Pyrazolo[3,4-b]pyridine Compound Pyrazolo->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Response Cell Proliferation, Survival Downstream->Response

Inhibition of the PI3K/Akt signaling pathway.

MAPK_ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Pyrazolo Pyrazolo[3,4-b]pyridine Compound Pyrazolo->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Response Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Response

Inhibition of the MAPK/ERK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This guide provides answers to frequently asked questions and solutions to common issues encountered during the synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound and its derivatives are typically synthesized through the formation of a pyrazole ring onto a pre-existing pyridine ring or by constructing a pyridine ring from a pyrazole starting material. A prevalent method involves the cyclization of a substituted pyridine with hydrazine or its derivatives. For instance, a common starting material is 2-chloro-3-acetylpyridine, which reacts with hydrazine hydrate to form the desired product.[1] Other routes include using 2-chloropyridine-3-carboxaldehyde, which can yield around 46% of the target compound.[1]

Q2: My reaction is complete, but I am struggling to purify the final product. What are the recommended purification methods?

A2: Purification of this compound can be challenging due to its polarity. The most common and effective method is silica gel column chromatography.[1] A typical work-up procedure involves extracting the reaction mixture with a suitable organic solvent like dichloromethane, drying the organic phase with anhydrous sodium sulfate, and then concentrating it before purification on a silica gel column.[1] The choice of eluent for column chromatography is critical and often requires optimization; a gradient of hexane and ethyl acetate is a common starting point for similar compounds.[2]

Q3: I am observing the formation of multiple products in my reaction. What could be the cause?

A3: The formation of multiple products, particularly regioisomers, is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[2][3] The regioselectivity of the reaction can be influenced by the choice of catalyst and solvent.[2] It is highly recommended to consult the literature for specific reaction conditions that favor the formation of the desired isomer. Separation of these regioisomers can typically be achieved by flash column chromatography.[2]

Troubleshooting Guide for Low Yield

This section addresses specific issues that can lead to low yields in the synthesis of this compound and provides actionable troubleshooting steps.

Issue 1: Very low or no product yield.

  • Potential Cause: Purity of starting materials.

    • Troubleshooting: The purity of the reactants, especially the aminopyrazole or the substituted pyridine, is crucial as impurities can significantly interfere with the reaction.[2] It is advisable to use high-purity starting materials or to purify them by recrystallization or column chromatography before use.[2]

  • Potential Cause: Suboptimal reaction conditions.

    • Troubleshooting: Reaction temperature and time are critical parameters.[2] Some syntheses proceed well at room temperature, while others require heating to reflux.[1][2] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation from prolonged heating.[1][2] The choice of solvent also plays a significant role in reactant solubility and reaction kinetics.[2]

  • Potential Cause: Inefficient catalyst or incorrect catalyst loading.

    • Troubleshooting: The selection and amount of catalyst can dramatically impact the reaction outcome.[2] For syntheses involving catalysts, it is important to screen different catalysts and optimize their loading to maximize the yield.

Issue 2: The reaction appears to be slow or does not go to completion.

  • Potential Cause: Inadequate reaction temperature.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring the progress by TLC. For the synthesis from 2-chloro-3-acetylpyridine and hydrazine hydrate, heating to reflux is a common condition.[1]

  • Potential Cause: Poor solubility of reactants.

    • Troubleshooting: Ensure that the chosen solvent can dissolve the reactants adequately at the reaction temperature. A mixture of solvents can sometimes improve solubility.[4]

Issue 3: Significant amount of side products are formed.

  • Potential Cause: Formation of regioisomers.

    • Troubleshooting: As mentioned in the FAQs, the formation of regioisomers is a common issue.[2][3] Carefully review the literature for reaction conditions that have been shown to favor the desired regioisomer. Modifying the catalyst, solvent, or reaction temperature can influence the regioselectivity.[2]

  • Potential Cause: Side reactions due to reactive functional groups.

    • Troubleshooting: If the starting materials contain other reactive functional groups, they may undergo undesired side reactions. It may be necessary to use protecting groups to mask these functionalities during the main reaction and then deprotect them in a subsequent step.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of pyrazolo[3,4-b]pyridine derivatives from various studies to aid in the optimization of your synthesis.

Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-chloropyridine-3-carboxaldehydeNot specifiedNot specifiedNot specified~46[1]
3-amino-1H-pyrazole and propionaldehydeNot specifiedNot specifiedNot specified~11[1]
(E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one & 5-amino-1-phenyl-pyrazoleZrCl₄ / EtOH:DMF (1:1)951628[4]
(E)-4-(anthracen-9-yl)but-3-en-2-one & 5-amino-1-phenyl-pyrazoleZrCl₄ / EtOH:DMF (1:1)951613[4]
(E)-4-(pyren-1-yl)but-3-en-2-one & 5-amino-1-phenyl-pyrazoleZrCl₄ / EtOH:DMF (1:1)951620[4]

Detailed Experimental Protocol

Synthesis of this compound from 2-chloro-3-acetylpyridine and Hydrazine Hydrate [1]

  • Reaction Setup: To a three-necked flask equipped with a thermometer, a condenser, and a magnetic stirrer, add a specific amount of 2-chloro-3-acetylpyridine at room temperature.

  • Reagent Addition: Add hydrazine hydrate to the flask, which will also serve as the solvent.

  • Initial Stirring: Stir the reaction mixture in an organic solvent for 1 hour at room temperature.

  • Reflux: Heat the mixture to reflux and maintain it overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, stop heating and allow the system to cool to room temperature.

  • Extraction: Add purified water and dichloromethane to the reaction mixture to extract the product. After phase separation, collect the organic phase. Wash the aqueous phase multiple times with dichloromethane and combine all organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A 1. Add 2-chloro-3-acetylpyridine to a three-necked flask B 2. Add hydrazine hydrate A->B C 3. Stir at room temperature for 1h B->C D 4. Heat to reflux overnight C->D E 5. Monitor reaction progress by TLC D->E Completion Check F 6. Cool to room temperature E->F G 7. Extract with water and dichloromethane F->G H 8. Dry and concentrate the organic phase G->H I 9. Purify by silica gel column chromatography H->I troubleshooting_low_yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Impure Purify starting materials (recrystallization, chromatography) Purity->Impure Impure Conditions Review Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Pure Optimize_Temp Optimize temperature (gradual increase/decrease) Conditions->Optimize_Temp Optimize_Time Optimize reaction time (TLC monitoring) Conditions->Optimize_Time Optimize_Solvent Screen different solvents or solvent mixtures Conditions->Optimize_Solvent Side_Products Analyze for Side Products (e.g., Regioisomers) Conditions->Side_Products Modify_Conditions Modify reaction conditions (catalyst, solvent) to improve regioselectivity Side_Products->Modify_Conditions Purification_Loss Evaluate Purification Step Side_Products->Purification_Loss Optimize_Purification Optimize chromatography conditions (eluent, silica) Purification_Loss->Optimize_Purification

References

Technical Support Center: Optimizing Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrazolopyridines.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: I am experiencing low yields in my pyrazolopyridine synthesis. What are the potential causes and how can I optimize the reaction?

Answer: Low yields are a common issue in pyrazolopyridine synthesis and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole derivatives, can significantly hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

    • Catalyst: The choice and loading of the catalyst are critical. For three-component reactions, catalysts like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have shown high efficiency. In other syntheses, ZrCl4 has been used, though yields may vary.[1][2]

    • Solvent: The solvent affects reactant solubility and reaction kinetics. While some reactions proceed well in ethanol at room temperature, others may require higher boiling point solvents like DMF or even solvent-free conditions.[1]

    • Temperature and Time: Both temperature and reaction duration need to be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature. Some reactions are complete within minutes at high temperatures, while others may require several hours at lower temperatures.[1][3]

  • Reaction Monitoring: Inadequate monitoring can lead to premature or delayed quenching of the reaction.

    • Recommendation: Regularly monitor the reaction's progress via TLC to identify the point of maximum product formation before significant decomposition or side-product formation occurs.[1]

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Recommendation: A standard work-up involves quenching the reaction, extracting the product with a suitable organic solvent, washing with brine to remove inorganic impurities, and drying the organic layer before solvent evaporation.[1]

Question 2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[3]

  • Controlling Electrophilicity: The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react first. Using substrates with significantly different electrophilic centers can lead to higher regioselectivity.[3]

  • Reaction Conditions:

    • Catalyst and Solvent: The choice of catalyst and solvent can influence the reaction pathway and, consequently, the regioselectivity. It is advisable to screen different catalysts and solvents.

    • In Situ Generation of Intermediates: A three-component reaction strategy, where the 1,3-bis-electrophile is generated in situ from an aldehyde and a carbonyl compound, can sometimes overcome regioselectivity issues.[4]

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, they must be separated.

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[1]

    • Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be an effective purification technique.[1]

Question 3: I am struggling with the purification of my final pyrazolopyridine product. What are some effective strategies?

Answer: Purification of pyrazolopyridines can be challenging due to their polarity and the presence of closely related byproducts.

  • Column Chromatography: This is the most widely used technique.

    • Eluent System: A systematic trial of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.[5]

  • Recrystallization: This method is effective for obtaining highly pure crystalline products. The choice of solvent is crucial and should be determined experimentally.

  • Acid-Base Extraction: If the pyrazolopyridine has a basic nitrogen atom, it can be converted into its salt by treatment with an acid. This allows for washing with an organic solvent to remove non-basic impurities. The pyrazolopyridine can then be recovered by basifying the aqueous solution and extracting it with an organic solvent.

Data Presentation

The following tables summarize key quantitative data from various studies to assist in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingYield (%)Reference
AC-SO3H5 mg80[1]
AC-SO3H10 mg75[1]
AC-SO3H15 mg72[1]
Fe3O4@MIL-101(Cr)-N(CH2PO3)220 mg95[1]
ZrCl40.15 mmol13-28[1][2]

Table 2: Effect of Solvent and Temperature on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)TimeYield (%)Reference
EthanolRoom Temperature0.5-0.75 h80[1]
Solvent-free1000.25 h95[1]
EtOH/DMF (1:1)9516 h13-28[1][2]
Acetic AcidReflux1 hup to 98[3]
DMF, TMSCl1001 hup to 93[3]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst[1]
  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) is stirred at 100 °C under solvent-free conditions.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[1][2]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

  • The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added.

  • The reaction mixture is vigorously stirred at 95 °C for 16 h.

  • After completion, the mixture is concentrated in vacuo.

  • The product is extracted with an organic solvent (e.g., CHCl3), washed with water and brine, dried over Na2SO4, and purified by flash column chromatography.

Visualizations

Experimental Workflow for Pyrazolopyridine Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (e.g., Aminopyrazole, 1,3-Dicarbonyl) purity_check Check Purity of Reactants start->purity_check purify Purify if Necessary purity_check->purify Impure mix Mix Reactants, Solvent, and Catalyst purity_check->mix Pure purify->mix react Heat and Stir (Monitor by TLC) mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purification Purify Product (Chromatography/Recrystallization) concentrate->purification characterize Characterize Product (NMR, MS, etc.) purification->characterize finish Final Product characterize->finish

Caption: A typical experimental workflow for the synthesis and purification of pyrazolopyridines.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_purity 1. Check Starting Material Purity start->check_purity review_conditions 2. Review Reaction Conditions check_purity->review_conditions Reactants Pure purify_reactants Purify/Recrystallize Reactants check_purity->purify_reactants Impurities Found analyze_tlc 3. Analyze TLC Data review_conditions->analyze_tlc Conditions Seem Optimal optimize_catalyst Optimize Catalyst & Loading review_conditions->optimize_catalyst Suboptimal Catalyst optimize_solvent Optimize Solvent review_conditions->optimize_solvent Suboptimal Solvent optimize_temp_time Optimize Temperature & Time review_conditions->optimize_temp_time Suboptimal Temp/Time evaluate_workup 4. Evaluate Work-up Procedure analyze_tlc->evaluate_workup Clean Reaction improve_monitoring Improve Reaction Monitoring analyze_tlc->improve_monitoring Incomplete Reaction or Side Products Formed modify_workup Modify Work-up Protocol evaluate_workup->modify_workup Product Loss Identified purify_reactants->start Re-run Reaction optimize_catalyst->start Re-run Reaction optimize_solvent->start Re-run Reaction optimize_temp_time->start Re-run Reaction improve_monitoring->start Re-run Reaction modify_workup->start Re-evaluate Yield

Caption: A decision tree for troubleshooting and optimizing low-yield pyrazolopyridine synthesis.

References

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying pyrazolo[3,4-b]pyridine-3-carboxylic acid?

A1: Researchers often face challenges with the purification of pyrazolo[3,4-b]pyridine-3-carboxylic acid due to its polarity, potential for co-eluting byproducts, and the presence of colored impurities. The formation of regioisomers during synthesis can also complicate purification.

Q2: What are the typical physical properties of pyrazolo[3,4-b]pyridine-3-carboxylic acid?

A2: The key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 116855-08-4
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol

Q3: What are some common impurities I should be aware of?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2-chloropyridine derivatives, hydrazine), regioisomers if unsymmetrical precursors are used, and colored byproducts, which can appear as yellow or beige solids.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

Answer: Low recovery during recrystallization is a common issue and can be addressed by optimizing your solvent system and procedure.

  • Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids like this one, polar solvents are often a good starting point. Ethanol is a commonly used solvent for the recrystallization of pyrazolo[3,4-b]pyridine derivatives. You can also explore mixed solvent systems.

  • Procedure Optimization:

    • Use a minimal amount of hot solvent: Dissolve your crude product in the minimum volume of boiling or near-boiling solvent to ensure the solution is saturated.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.

Issue 2: Persistent Colored Impurities in the Final Product

Question: My purified pyrazolo[3,4-b]pyridine-3-carboxylic acid is still yellow or beige. How can I decolorize it?

Answer: Colored impurities are a known issue with pyrazolo[3,4-b]pyridine compounds.

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (charcoal) to the hot solution.

    • Simmer the mixture for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool and crystallize as usual. Caution: Using too much activated carbon can lead to a significant loss of your desired product.

  • Recrystallization: Sometimes, multiple recrystallizations can effectively remove colored impurities.

Issue 3: Difficulty in Separating the Product by Column Chromatography

Question: I am struggling to get good separation of my compound using silica gel column chromatography. What conditions should I try?

Answer: The polar nature of pyrazolo[3,4-b]pyridine-3-carboxylic acid can make silica gel chromatography challenging. Here are some strategies:

  • Normal Phase Chromatography (Silica Gel):

    • Mobile Phase: A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1] For more polar compounds like this carboxylic acid, you may need to add a more polar solvent like methanol to your eluent system.

    • Tailing Reduction: The acidic nature of your compound can cause tailing on silica gel. Adding a small amount of a volatile acid (like acetic acid or trifluoroacetic acid) or a base (like triethylamine) to your mobile phase can help to obtain sharper peaks.

  • Reversed-Phase Chromatography (C18):

    • For highly polar compounds, reversed-phase chromatography is often more effective.

    • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape.[1]

Experimental Protocols

General Purification Protocol via Acid-Base Extraction

This protocol is useful for removing neutral and basic impurities from the crude product.

  • Dissolve the crude pyrazolo[3,4-b]pyridine-3-carboxylic acid in an aqueous basic solution (e.g., 1M NaOH), ensuring the pH is at least three units above the pKa of the acid.

  • Extract the aqueous solution with an organic solvent like diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH at least three units below the pKa of the acid to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Dry the purified product.

Recrystallization from Ethanol
  • Place the crude, dry pyrazolo[3,4-b]pyridine-3-carboxylic acid in a flask.

  • Add a minimal amount of ethanol.

  • Heat the mixture to reflux until all the solid dissolves.

  • If the solution is colored, consider an activated carbon treatment as described in the troubleshooting guide.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Visualized Workflows

Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization Further Purification column Column Chromatography extraction->column If impurities persist recrystallization->column If still impure pure_product Pure Product recrystallization->pure_product Final Product column->recrystallization Isolate fractions column->pure_product If pure

Caption: General purification workflow for pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Troubleshooting_Tree start Purification Issue low_yield Low Yield after Recrystallization start->low_yield colored_product Product is Colored start->colored_product bad_separation Poor Separation in Chromatography start->bad_separation solution_slow_cool Slow Cooling & Ice Bath low_yield->solution_slow_cool solution_min_solvent Use Minimal Hot Solvent low_yield->solution_min_solvent solution_charcoal Activated Carbon Treatment colored_product->solution_charcoal solution_re_recrystallize Multiple Recrystallizations colored_product->solution_re_recrystallize solution_rp_hplc Reversed-Phase (C18) HPLC bad_separation->solution_rp_hplc solution_mobile_phase Modify Mobile Phase (add acid/base) bad_separation->solution_mobile_phase

Caption: Troubleshooting decision tree for common purification challenges.

References

common side reactions and byproducts in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazolopyridines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyrazolopyridine synthesis?

A1: The most frequently encountered issues in pyrazolopyridine synthesis include low product yields, the formation of difficult-to-separate regioisomers, and the occurrence of unexpected side reactions.[1] Low yields can often be attributed to impure starting materials, suboptimal reaction conditions (such as temperature, solvent, and catalyst choice), or incomplete reactions.[1][2] The formation of regioisomers is a significant hurdle, especially when using unsymmetrical starting materials.[1]

Q2: How does the purity of starting materials affect the synthesis?

A2: The purity of starting materials, particularly the aminopyrazole and dicarbonyl compounds, is critical for the success of pyrazolopyridine synthesis. Impurities can lead to a host of problems, including the formation of colored byproducts, lower yields, and complex purification profiles. It is highly recommended to use high-purity starting materials or to purify them before use, for instance, by recrystallization.[1]

Q3: What are regioisomers in the context of pyrazolopyridine synthesis, and how can their formation be controlled?

A3: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In pyrazolopyridine synthesis, the formation of regioisomeric mixtures is a common challenge, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with an aminopyrazole.[3] The regioselectivity of the reaction is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions. For instance, the use of fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in favor of a desired isomer.[4]

Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in pyrazolopyridine synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a multicomponent synthesis of a pyrazolo[3,4-b]pyridine derivative and am observing a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the multicomponent synthesis of pyrazolo[3,4-b]pyridines are a frequent issue and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials : As mentioned in the FAQs, the purity of your reactants is paramount. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation : Ensure all starting materials, especially the aminopyrazole, are of high purity. Consider recrystallization or column chromatography of the starting materials if their purity is questionable.[1]

  • Reaction Conditions : The choice of catalyst, solvent, temperature, and reaction time can dramatically impact the outcome.

    • Catalyst : The type and loading of the catalyst are crucial. For some reactions, a Lewis acid catalyst like ZrCl₄ or a heterogeneous catalyst may be optimal.[2]

    • Solvent : The solvent affects the solubility of reactants and reaction kinetics. While ethanol is commonly used, for certain reactions, other solvents might be more effective.[5]

    • Temperature and Time : Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure : An improper work-up can lead to loss of product. This step is critical for removing catalysts and inorganic salts.

    • Recommendation : A typical work-up involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before solvent evaporation.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolopyridine synthesis?

Answer: The formation of regioisomers is a well-known challenge, especially with unsymmetrical starting materials.[1] Here are some strategies to enhance regioselectivity:

  • Solvent Selection : The choice of solvent can have a profound effect on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve the regioselectivity of pyrazole formation, which is often a key step in pyrazolopyridine synthesis.[4]

  • Catalyst Choice : The catalyst can influence the reaction pathway and, consequently, the regioselectivity. It is recommended to consult the literature for catalysts that have been shown to favor the desired regioisomer for your specific reaction type.[1]

  • Separation of Regioisomers : If the formation of a mixture is unavoidable, efficient separation is key.

    • Column Chromatography : Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical, and a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[1]

Issue 3: Unexpected Byproducts

Question: I have isolated my product, but I am seeing unexpected peaks in my NMR and Mass Spectra. What are some common side reactions and byproducts in pyrazolopyridine synthesis?

Answer: Besides the formation of regioisomers, several other side reactions can occur, leading to a variety of byproducts:

  • Uncyclized Intermediates : The synthesis of pyrazolopyridines often proceeds through intermediate stages. If the reaction does not go to completion, you may isolate uncyclized hydrazone intermediates.[6]

  • N-Acetylation : If acetic acid is used as a solvent at elevated temperatures, the aminopyrazole starting material or the pyrazolopyridine product can undergo N-acetylation, leading to an amide byproduct.[6]

  • Unexpected Dearoylation : In some three-component reactions involving arylglyoxals, an unexpected dearoylation has been observed, leading to a product without the aroyl group.[7]

  • Ring-Opening and Rearrangement : Under certain conditions, the pyrazole ring itself can be susceptible to ring-opening, especially in the presence of a strong base.[8] Additionally, rearrangements of the pyrazolopyridine core have been reported.

  • Further Reactions of the Product : The newly formed pyrazolopyridine can sometimes react further with starting materials or intermediates, especially under harsh reaction conditions, to form more complex fused heterocyclic systems.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis, a key step in many pyrazolopyridine syntheses. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.[4]

EntrySolventRatio of Regioisomers (A:B)
1Ethanol (EtOH)50:50
22,2,2-Trifluoroethanol (TFE)85:15
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.

Table 2: Optimization of Reaction Conditions for Tetrahydrodipyrazolopyridine Synthesis

This table illustrates the impact of catalyst loading, temperature, and solvent on the yield of a tetrahydrodipyrazolopyridine derivative.[5][9]

EntryCatalyst Loading (mol%)Temperature (°C)SolventYield (%)
1225Ethanol60
2525Ethanol75
3580Ethanol97
4580Water70
5580Dichloromethane50
6580Ethyl Acetate65
7580Solvent-free92

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a literature procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives via the cyclization of an aminopyrazole with an unsaturated ketone.[10]

Materials:

  • α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)

  • N,N-Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines via a Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives.[2]

Materials:

  • Aldehyde (1 mmol)

  • 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol)

  • 3-(Cyanoacetyl)indole (1 mmol)

  • Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg)

Procedure:

  • In a reaction vessel, mix the aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg).

  • Stir the reaction mixture at 100 °C under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the product.

Visualizations

troubleshooting_workflow start Low Yield in Pyrazolopyridine Synthesis check_purity Check Purity of Starting Materials start->check_purity purity_impure Impure Starting Materials check_purity->purity_impure optimize_conditions Optimize Reaction Conditions conditions_suboptimal Suboptimal Conditions optimize_conditions->conditions_suboptimal review_workup Review Work-up Procedure workup_issue Product Loss During Work-up review_workup->workup_issue purity_impure->optimize_conditions No purify_reagents Purify Starting Materials (e.g., Recrystallization) purity_impure->purify_reagents Yes conditions_suboptimal->review_workup No adjust_temp_time Adjust Temperature/Time conditions_suboptimal->adjust_temp_time Temp/Time change_catalyst_solvent Change Catalyst/Solvent conditions_suboptimal->change_catalyst_solvent Catalyst/Solvent modify_extraction Modify Extraction/Purification workup_issue->modify_extraction Yes end Improved Yield workup_issue->end No purify_reagents->optimize_conditions adjust_temp_time->review_workup change_catalyst_solvent->review_workup modify_extraction->end regioisomer_formation cluster_pathways Reaction Pathways reactants Unsymmetrical 1,3-Dicarbonyl + Aminopyrazole pathway_A Pathway A (Attack at Carbonyl 1) reactants->pathway_A pathway_B Pathway B (Attack at Carbonyl 2) reactants->pathway_B regioisomer_A Regioisomer A pathway_A->regioisomer_A regioisomer_B Regioisomer B pathway_B->regioisomer_B experimental_workflow start Start Synthesis mix_reagents Mix Starting Materials and Solvent start->mix_reagents add_catalyst Add Catalyst mix_reagents->add_catalyst heat_react Heat and Stir Reaction Mixture add_catalyst->heat_react monitor_reaction Monitor Progress (TLC) heat_react->monitor_reaction workup Reaction Work-up (Quench, Extract, Wash, Dry) monitor_reaction->workup purify Purify Crude Product (Column Chromatography/Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end Pure Pyrazolopyridine characterize->end

References

Technical Support Center: Regioselective Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-pyrazolo[3,4-b]pyridines, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 1H-pyrazolo[3,4-b]pyridines?

A1: The primary synthetic routes involve two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring and, conversely, the formation of a pyrazole ring on a pre-existing pyridine ring.[1][2] A widely used method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1] Three-component reactions involving an aldehyde, a carbonyl compound with an α-hydrogen, and a substituted pyrazole are also employed to generate the desired scaffold in high yields.

Q2: What is regioselectivity in the context of 1H-pyrazolo[3,4-b]pyridine synthesis, and why is it important?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials, different regioisomers can be formed.[3] For example, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can result in two different orientations of the pyridine ring fusion. Controlling regioselectivity is crucial as different regioisomers can exhibit distinct biological activities and physicochemical properties.

Q3: What are the key factors that influence the regioselectivity of the reaction?

A3: Several factors can influence the regioselectivity of 1H-pyrazolo[3,4-b]pyridine synthesis:

  • Electronic Effects of Substituents: The electronic properties of substituents on the starting materials play a significant role. For instance, in the reaction with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the amino group of the pyrazole.[1]

  • Reaction Conditions: The choice of solvent, catalyst, and reaction temperature can significantly impact the regiochemical outcome.[3]

  • Steric Hindrance: The steric bulk of substituents on both the pyrazole and the dicarbonyl compound can influence the approach of the reactants and favor the formation of one regioisomer over the other.

Q4: How can I separate the resulting regioisomers?

A4: If a mixture of regioisomers is obtained, the most common method for separation is flash column chromatography .[3] The choice of eluent is critical, and a gradient of hexane and ethyl acetate is a common starting point. In some cases, if the regioisomers have significantly different solubilities, fractional recrystallization can be an effective purification technique.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity (Formation of a Mixture of Isomers)
Potential Cause Troubleshooting Suggestion
Similar electrophilicity of carbonyl groups in unsymmetrical 1,3-dicarbonyl compounds. Modify the 1,3-dicarbonyl starting material to have carbonyl groups with significantly different electronic environments. For example, using a β-ketoester instead of a β-diketone can increase the difference in electrophilicity.
Inappropriate solvent. Conduct a solvent screen. The polarity and coordinating ability of the solvent can influence the reaction pathway. For some reactions, switching to a more polar or a non-polar solvent can favor the formation of one isomer. In some cases, solvent-free conditions at elevated temperatures have been shown to improve regioselectivity.[4]
Suboptimal catalyst. Screen different catalysts. While acid catalysts are common, Lewis acids (e.g., ZrCl₄) or other specialized catalysts may offer better regiocontrol. The catalyst loading should also be optimized.[3][5][6]
Thermodynamic vs. Kinetic Control. Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
Issue 2: Low Yield of the Desired Product
Potential Cause Troubleshooting Suggestion
Purity of starting materials. Ensure all reactants, especially the 5-aminopyrazole, are of high purity. Impurities can lead to side reactions and lower the yield.
Incorrect reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and product degradation can result from suboptimal time and temperature.[3]
Inefficient work-up and purification. A proper aqueous work-up is crucial to remove catalysts and inorganic salts. Optimize the column chromatography conditions (stationary and mobile phase) to minimize product loss during purification.
Spontaneous oxidation step is inefficient. Some synthetic routes rely on a spontaneous oxidation step to form the final aromatic pyrazolo[3,4-b]pyridine.[1] If this step is inefficient, consider adding a mild oxidizing agent or bubbling air through the reaction mixture.

Quantitative Data on Regioselectivity

The following tables summarize the effect of different reaction conditions on the regioselectivity of 1H-pyrazolo[3,4-b]pyridine synthesis.

Table 1: Effect of Reaction Conditions on the Synthesis of Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines

Starting MaterialsReaction ConditionsMajor RegioisomerYield (%)Reference
2-Hydrazinobenzothiazole, α-cyanoacetophenone, trifluoromethyl-β-diketoneSolvent-free, three-component reaction6-TrifluoromethylExcellent[4]
5-Aminopyrazole, trifluoromethyl-β-diketoneStepwise, solvent-mediated (refluxing acetic acid)4-Trifluoromethyl50-60[4]

Table 2: General Guidance on Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

Electrophilicity Difference Between Carbonyl GroupsExpected Regioselectivity
SimilarNear 50:50 mixture of regioisomers
Very Different> 80% of a single regioisomer

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines (Solvent-Mediated)

This protocol is adapted from a method that favors the formation of the 4-trifluoromethyl regioisomer.[4]

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • 1,1,1-Trifluoro-2,4-pentanedione (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-aminopyrazole in glacial acetic acid.

  • Add the 1,1,1-trifluoro-2,4-pentanedione to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of 1H-pyrazolo[3,4-b]pyridines using a Lewis Acid Catalyst

This protocol utilizes Zirconium(IV) chloride as a catalyst.[5][6]

Materials:

  • α,β-Unsaturated ketone (0.5 mmol)

  • 5-Amino-1-phenyl-pyrazole (0.5 mmol)

  • Dimethylformamide (DMF, 0.5 mL)

  • Ethanol (EtOH, 0.5 mL)

  • Zirconium(IV) chloride (ZrCl₄, 0.15 mmol)

Procedure:

  • In a reaction vial, dissolve the α,β-unsaturated ketone in DMF.

  • Add a solution of 5-amino-1-phenyl-pyrazole in EtOH at room temperature.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Add ZrCl₄ to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at 95 °C for 16 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Add chloroform and water to the residue and separate the phases.

  • Wash the aqueous phase twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways where 1H-pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity, as well as a general experimental workflow.

experimental_workflow start Reactant Preparation reaction Reaction Setup (Solvent, Catalyst, Temp.) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

General experimental workflow for 1H-pyrazolo[3,4-b]pyridine synthesis.

ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->ALK

Simplified ALK signaling pathway and the inhibitory action of 1H-pyrazolo[3,4-b]pyridines.

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK GeneExpression Gene Expression (Proliferation, Survival, Differentiation) RAS_RAF_MEK_ERK->GeneExpression PI3K_AKT->GeneExpression PLCG->GeneExpression Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->FGFR

Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrazolo[3,4-b]pyridines.

TBK1_signaling_pathway cluster_stimuli Upstream Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs/DAMPs (e.g., viral RNA/DNA) Sensors Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->Sensors Adaptors Adaptor Proteins (e.g., STING, MAVS) Sensors->Adaptors TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon Gene Expression IRF3->IFN Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->TBK1

References

Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of pyrazolo[3,4-b]pyridine derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine derivative has very low aqueous solubility. What are the initial steps I can take to improve its dissolution in my assay buffer?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolo[3,4-b]pyridines. Here are some initial strategies to consider:

  • pH Modification: Since pyrazolo[3,4-b]pyridines are nitrogen-containing heterocyclic compounds, their solubility can be pH-dependent.[1] Try adjusting the pH of your assay buffer. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH may be beneficial.[2] It is crucial to ensure the chosen pH does not negatively impact your assay's performance or the compound's stability.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a widely used technique to solubilize poorly soluble compounds.[2] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG). It is recommended to first dissolve the compound in a minimal amount of 100% DMSO and then dilute it with the aqueous assay buffer. However, be mindful of the final co-solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[3]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2] Common non-ionic surfactants used in biological assays include Tween 80 and Poloxamer 188. It's important to use surfactants at concentrations above their critical micelle concentration (CMC) for effective solubilization.[3]

Q2: I've tried using DMSO, but my compound still precipitates when I add it to the aqueous buffer. What other solubilization techniques can I explore?

A2: If simple co-solvents are insufficient, more advanced formulation strategies can be employed:

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6] Different types of cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), are available and can be screened for their effectiveness with your specific derivative.[7][8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[9][10][11] The drug can exist in an amorphous state within the carrier, which has higher solubility than the crystalline form.[9] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[10][11] The solid dispersion can be prepared by methods like solvent evaporation or melting.[10]

  • Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[12][13] This can be achieved through techniques like wet media milling or high-pressure homogenization.[14]

Troubleshooting Guide

Issue: Compound precipitates in the well during a cell-based assay.

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit in Final Assay Medium 1. Decrease Final Compound Concentration: Test a lower concentration range of your compound. 2. Increase Co-solvent Concentration: If tolerated by the cells, slightly increase the final DMSO concentration (typically up to 0.5-1%). 3. Utilize a Different Solubilization Method: Consider pre-formulating the compound with cyclodextrins or as a solid dispersion before adding it to the assay medium.[4][9]
Interaction with Media Components 1. Test Solubility in Different Media: Assess the compound's solubility in various cell culture media to identify potential incompatibilities. 2. Serum-Free vs. Serum-Containing Media: Evaluate if serum proteins are causing precipitation.
Temperature Effects 1. Pre-warm Solutions: Ensure all solutions, including the compound stock and assay medium, are at the same temperature before mixing to avoid temperature-induced precipitation.

Experimental Protocols

Protocol 1: Preparation of a Pyrazolo[3,4-b]pyridine Derivative Stock Solution using a Co-solvent

  • Weigh out a precise amount of the pyrazolo[3,4-b]pyridine derivative.

  • Add a minimal volume of 100% DMSO to completely dissolve the compound. Gentle vortexing or sonication may be used to aid dissolution.

  • This creates a high-concentration stock solution (e.g., 10-50 mM).

  • For the assay, perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the tolerance level of the assay (typically ≤ 0.5%).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer. The concentration of the cyclodextrin will need to be optimized.

  • Add the pyrazolo[3,4-b]pyridine derivative to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Filter the solution to remove any undissolved compound. The filtrate contains the solubilized drug-cyclodextrin complex.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizing Experimental Workflows

Below are diagrams illustrating the decision-making process for selecting a solubilization strategy and the general workflow for preparing a solid dispersion.

G Decision Tree for Solubility Enhancement start Poorly Soluble Pyrazolo[3,4-b]pyridine Derivative ph_cosolvent Initial Approach: pH Adjustment & Co-solvents start->ph_cosolvent is_soluble1 Is solubility sufficient? ph_cosolvent->is_soluble1 success Proceed with Assay is_soluble1->success Yes advanced_methods Advanced Strategies is_soluble1->advanced_methods No cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension is_soluble2 Is solubility sufficient? cyclodextrin->is_soluble2 solid_dispersion->is_soluble2 nanosuspension->is_soluble2 is_soluble2->success Yes failure Consider Structural Modification (e.g., Prodrug) is_soluble2->failure No

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

G Workflow for Solid Dispersion Preparation (Solvent Evaporation) start Start dissolve Dissolve Drug and Hydrophilic Carrier in a Common Volatile Solvent start->dissolve evaporate Evaporate the Solvent (e.g., using a rotary evaporator or nitrogen stream) dissolve->evaporate solid_film Formation of a Solid Film evaporate->solid_film grind Grind the Solid Film into a Fine Powder solid_film->grind sieve Sieve the Powder to Obtain Uniform Particle Size grind->sieve end Solid Dispersion Ready for Use sieve->end

Caption: A general workflow for preparing a solid dispersion using the solvent evaporation method.

References

Technical Support Center: Optimization of Catalyst and Solvent for Multicomponent Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolopyridines via multicomponent reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental procedures.

Question: My pyrazolopyridine synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the multicomponent synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can be attributed to several factors. Here is a systematic guide to address this issue:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can lead to side reactions and inhibit the catalyst.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are pivotal for reaction efficiency.

    • Recommendation: A screening of different catalysts is advisable. While common catalysts include acetic acid, Lewis acids like ZrCl₄ or nano-magnetic catalysts have demonstrated high effectiveness.[1] Catalyst loading should be optimized; for instance, 5 mg of an amorphous carbon-supported sulfonic acid (AC-SO3H) has been identified as optimal in certain reactions.[1]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is frequently used, but for some reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in higher yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature, as some syntheses proceed at room temperature while others require heating.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.[1]

Question: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.

  • Reaction Conditions: The choice of catalyst and solvent can significantly influence regioselectivity. It is recommended to consult literature for reactions similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: This is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the eluent.[1]

    • Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be an effective purification method.[1]

Question: I am facing difficulties in purifying the final pyrazolopyridine product. What are some effective purification strategies?

Answer: Purification can be challenging due to the polarity of pyrazolopyridines and the presence of co-eluting byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate.[1]

Data Presentation

The following tables summarize quantitative data on the effect of catalyst and solvent on the synthesis of pyrazolo[3,4-b]pyridines.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingYield (%)Reference
AC-SO3H5 mg80[1]
AC-SO3H10 mg75[1]
AC-SO3H15 mg72[1]
Fe3O4@MIL-101(Cr)-N(CH2PO3)220 mg95[1]
ZrCl40.15 mmol13-28[1]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolRoom Temperature0.5-0.7580[1]
Solvent-free1000.2595[1]
EtOH/DMF (1:1)951613-28[1]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst [1]

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) is prepared.

  • The mixture is stirred at 100 °C under solvent-free conditions.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled.

  • The product is isolated by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

  • The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.

  • The reaction mixture is vigorously stirred at 95 °C for 16 h.

  • After completion, the mixture is concentrated in vacuo.

  • The product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Starting Materials (Aldehyde, Aminopyrazole, Active Methylene Compound) B Add Catalyst A->B C Set Reaction Conditions (Solvent, Temperature) B->C D Monitor Progress (TLC) C->D D->C Incomplete E Cool Reaction Mixture D->E Reaction Complete F Isolate Crude Product (e.g., Recrystallization, Extraction) E->F G Purify Product (e.g., Column Chromatography) F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: General experimental workflow for pyrazolopyridine synthesis.

G Start Low Yield Observed Pure Are starting materials pure? Start->Pure Catalyst Is catalyst type and loading optimized? Pure->Catalyst Yes Purify Purify Starting Materials Pure->Purify No Solvent Is the solvent appropriate? Catalyst->Solvent Yes ScreenCat Screen Catalysts & Optimize Loading Catalyst->ScreenCat No Conditions Are reaction time and temperature optimized? Solvent->Conditions Yes ScreenSol Perform Solvent Screen Solvent->ScreenSol No OptimizeCond Optimize Time & Temperature via TLC Conditions->OptimizeCond No End Yield Improved Conditions->End Yes Purify->Catalyst ScreenCat->Solvent ScreenSol->Conditions OptimizeCond->End

Caption: Troubleshooting decision tree for low yield in synthesis.

References

addressing the formation of regioisomers in unsymmetrical pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the challenges associated with the formation of regioisomers in the synthesis of unsymmetrical pyrazolopyridines. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and supporting data to aid in your synthetic endeavors.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of unsymmetrical pyrazolopyridines, particularly concerning regioselectivity.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

The formation of regioisomers is a common challenge when using unsymmetrical starting materials, such as unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regiochemical outcome is largely dependent on the relative electrophilicity of the two carbonyl groups.[3][4]

Potential Solutions:

  • Modify the Substrate: The most effective way to achieve regiospecificity is often by starting with an appropriately substituted pyrazole.[3][4] If using an unsymmetrical 1,3-dicarbonyl compound, consider one with significantly different electronic properties at the two carbonyls to direct the reaction.[3][4] For example, using 1,1,1-trifluoropentane-2,4-dione can help differentiate the two carbonyl groups.[4]

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst can influence regioselectivity.[1] Both acid and base catalysts are commonly used; an acid can increase electrophilicity, while a base can assist in deprotonation.[3] Trying different catalysts, such as ZrCl4 or iodine, may alter the regioisomeric ratio.[1][5]

    • Solvent: The solvent plays a crucial role in reaction kinetics and can affect selectivity.[1] Aprotic dipolar solvents have been shown to yield better results than polar protic solvents like ethanol in some cases.[6] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has also been reported to improve regioselectivity in pyrazole synthesis.[2]

    • Temperature: Adjusting the reaction temperature can sometimes favor the formation of one isomer over the other.[1] It is recommended to monitor the reaction at different temperatures using TLC to find the optimal condition.[1]

  • Employ a Different Synthetic Strategy:

    • Three-Component Reactions: Multi-component reactions involving an aldehyde, an active methylene compound, and an aminopyrazole derivative can proceed in very high yields, often without significant regioselectivity issues.[1][3]

    • Microwave Irradiation: Microwave-assisted synthesis can provide rapid access to pyrazoles with excellent yield and, in some cases, total regiocontrol that can be switched by altering the conditions.[7]

Q2: I have a mixture of regioisomers. What is the best way to separate them?

If the formation of regioisomers cannot be avoided, separation is necessary.

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.[1]

    • Eluent System: The choice of eluent is critical. A gradient system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.[1]

    • Monitoring: Careful monitoring of the fractions using Thin Layer Chromatography (TLC) is essential to ensure a clean separation, as the polarity difference between regioisomers can sometimes be minimal.

Q3: The yield of my desired pyrazolopyridine is very low. What are the potential causes and solutions?

Low yields in pyrazolopyridine synthesis can stem from various factors.[1]

  • Purity of Starting Materials: Impurities in reactants, especially the aminopyrazole, can interfere with the reaction and lead to side products.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Suboptimal Reaction Conditions:

    • Catalyst: The choice and loading of the catalyst can significantly impact the reaction outcome.[1]

    • Temperature and Time: Inappropriate temperature or reaction duration can lead to incomplete reactions or degradation of the product.[1] Monitor the reaction progress by TLC to determine the optimal time and temperature.[1][2]

  • Incomplete Oxidation (in certain synthetic routes): Some synthetic pathways, like the Hantzsch synthesis for pyridines, produce a dihydropyridine intermediate that must be oxidized.[8] Incomplete oxidation will result in a lower yield of the final aromatic product.[8]

    • Recommendation: Ensure the use of an effective oxidizing agent in the correct stoichiometric amount.[8] Air itself can sometimes be necessary for the oxidation step.[3]

  • Improper Work-up: A thorough work-up procedure is crucial to remove catalysts and byproducts, which can complicate purification and lower the isolated yield.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for creating the pyrazolopyridine core?

The most common strategies involve either building the pyridine ring onto a pre-existing pyrazole or vice-versa.[3][9]

  • Pyridine Formation onto a Pyrazole Ring: This is a widely used method, often starting with a 3-aminopyrazole derivative which acts as a nucleophile, reacting with a 1,3-biselectrophile to form the pyridine ring.[3]

  • Pyrazole Formation onto a Pyridine Ring: This approach involves the annulation of a pyrazole ring onto an existing pyridine structure.[9]

Q2: How does the structure of the 1,3-dicarbonyl compound affect regioselectivity?

When reacting an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the reaction can proceed via two different pathways, leading to two possible regioisomers.[3] The outcome is determined by which of the two carbonyl groups is more electrophilic and therefore more susceptible to the initial nucleophilic attack by the amino group of the pyrazole.[1][3] If the electrophilicity of the two carbonyls is very different, regioselectivity can be high (over 80%), but if they are similar, a nearly 1:1 mixture of isomers can be expected.[3][4]

Q3: Can computational methods predict the major regioisomer?

Yes, theoretical calculations can be used to estimate the relative stability of the potential regioisomers.[3] By analyzing factors like aromatic circulation and thermodynamic stability, computational models can help predict which isomer is more likely to be the major product, guiding synthetic planning.

Q4: Are there specific reaction conditions known to favor one regioisomer over another?

Yes, reaction conditions can be tuned to control regioselectivity. For instance, in the cyclization of pyridine N-oxide tosylhydrazones, the choice of electrophile and solvent combination can moderately control the regiochemical outcome.[9] In one reported case, using triflic anhydride as the electrophile reversed the regioselectivity compared to other electrophiles.[9] Similarly, adjusting the pH can influence the site of initial attack; acidic conditions may favor one pathway while neutral or basic conditions favor another.[2]

Data Presentation: Regioselectivity in Pyrazolopyridine Synthesis

The following tables summarize quantitative data from various studies to aid in optimizing reaction conditions.

Table 1: Effect of Catalyst and Conditions on Yield

Catalyst / ConditionsTemperature (°C)TimeYield (%)Reference
Acetic Acid150-16015-20 min65-88[3]
Acetic Acid + Triethylamine150-16015-20 min86-98[3]
ZrCl₄9516 h- (Product Isolated)[1]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂100- (Solvent-free)- (Product Isolated)[1]
Iodine (Microwave)--Good[5]

Note: Yields are highly substrate-dependent. This table illustrates general trends.

Table 2: Influence of Solvent on Regioselectivity in Pyrazole Synthesis

SolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
Ethanol (Conventional Heating)~1 : 1 (Equimolar)[6]
2,2,2-Trifluoroethanol (TFE)Highly Selective (e.g., >98 : 2)[2][6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Highly Selective[2]
Aprotic Dipolar Solvents (e.g., DMF)Improved selectivity over protic solvents[6]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[2]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This protocol is adapted from a general method for three-component coupling reactions which often exhibit high yields and good control over regioselectivity.[1][3]

  • Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), and an active methylene compound (1 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 20 mg of a heterogeneous catalyst or a specified mol% of a homogeneous catalyst).[1]

  • Reaction Conditions: The reaction can be performed under solvent-free conditions or in a suitable solvent. Stir the mixture vigorously.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 95-100 °C) for the required duration (e.g., 16 hours, or until completion as monitored by TLC).[1]

  • Work-up: After completion, cool the mixture to room temperature. If performed neat, dissolve the residue in an organic solvent (e.g., CHCl₃ or Ethyl Acetate).

  • Extraction: Wash the organic solution with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure pyrazolopyridine product.[1]

Protocol 2: General Procedure for Separation of Regioisomers

This protocol outlines the standard procedure for separating a mixture of pyrazolopyridine regioisomers.[1]

  • Sample Preparation: Concentrate the crude reaction mixture containing the regioisomers. For column chromatography, it is best to adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a flash chromatography column with silica gel, packed using the initial, low-polarity eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent over the course of the separation (e.g., increase the percentage of Ethyl Acetate).

  • Fraction Collection: Collect fractions continuously and monitor them by TLC. Use a suitable stain (e.g., UV light, potassium permanganate) to visualize the spots corresponding to the different isomers.

  • Combine and Concentrate: Combine the fractions containing each pure regioisomer separately and remove the solvent under reduced pressure to yield the isolated products.

Visualizations

G cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_products Products aminopyrazole 5-Aminopyrazole (Nucleophile) intermediate_A Intermediate A aminopyrazole->intermediate_A Attack at C=O (R1) intermediate_B Intermediate B aminopyrazole->intermediate_B Attack at C=O (R2) dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) dicarbonyl->intermediate_A dicarbonyl->intermediate_B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization & Dehydration regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization & Dehydration G start Start: Reaction yields regioisomeric mixture check_substrate Can substrate be modified? (e.g., symmetrical dicarbonyl or pre-substituted pyrazole) start->check_substrate modify_substrate Modify starting materials for regiospecificity check_substrate->modify_substrate Yes optimize_conditions Systematically vary conditions: 1. Catalyst 2. Solvent 3. Temperature check_substrate->optimize_conditions No end_product Obtain Pure Desired Regioisomer modify_substrate->end_product monitor Monitor isomer ratio by TLC/LC-MS optimize_conditions->monitor is_selective Is desired selectivity achieved? (>95:5) monitor->is_selective separate Separate isomers via flash column chromatography is_selective->separate No is_selective->end_product Yes separate->end_product

References

Technical Support Center: Purification of Polar Pyrazolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrazolopyridine carboxylic acids. These molecules often exhibit complex behaviors such as zwitterionic character, high polarity, and poor solubility in common organic solvents, making their purification non-trivial.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar pyrazolopyridine carboxylic acids in a question-and-answer format.

Category 1: Chromatography

Q1: My polar pyrazolopyridine carboxylic acid shows poor retention (elutes in the void volume) or has a poor peak shape in reversed-phase chromatography. What should I do?

A1: This is a common issue due to the high polarity of the analyte and potential ionization of the carboxylic acid group. Here are several strategies to improve retention and peak shape:

  • Mobile Phase pH Modification: The retention of carboxylic acids in reversed-phase liquid chromatography (RP-LC) is highly dependent on the mobile phase pH.[1] To increase retention, you must suppress the ionization of the carboxylic acid group by lowering the pH of the mobile phase.

    • Action: Add a volatile acid modifier to your mobile phase (both water and organic solvent). A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid.[2][3] This will protonate the carboxylate anion, making the molecule less polar and increasing its interaction with the non-polar stationary phase.[4][5] Generally, the mobile phase pH should be at least one to two pH units below the pKa of the carboxylic acid.[4][6]

  • Consider HILIC: If your compound is still poorly retained even with pH modification, it may be too polar for traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[7][8]

    • Mechanism: HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., >80% acetonitrile).[7][9] Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[8][9]

  • Check Solvent Strength: In reversed-phase, water is the weakest solvent and increases retention, while organic solvents like acetonitrile (ACN) or methanol (MeOH) are the strong, eluting solvents.[10] Ensure your starting gradient conditions have a sufficiently high aqueous content.

Q2: I am observing significant peak tailing or streaking when purifying my compound on a silica gel (normal-phase) column. How can I improve this?

A2: Peak tailing on silica for acidic compounds is often due to strong, undesirable interactions with surface silanol groups.

  • Action 1: Add an Acidic Modifier: Add a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to your eluent system. This acid will compete with your analyte for binding sites on the silica, masking the active sites and leading to more symmetrical peaks.

  • Action 2: Switch to a Less Acidic Stationary Phase: Consider using deactivated silica, alumina, or a bonded phase that is more tolerant of polar acidic compounds.

  • Action 3: Use a More Polar Solvent System: For very polar compounds, standard eluents like ethyl acetate/hexane may be insufficient. A more aggressive, polar solvent system may be needed. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for moving very polar compounds off the baseline, though this is more common for basic compounds, the high polarity may be useful.[11]

Q3: What is the best chromatography technique for my polar pyrazolopyridine carboxylic acid?

A3: The optimal technique depends on the specific properties of your molecule and the impurities you need to remove. The following decision tree and table can guide your choice.

G start Start: Crude Sample is_solid Is the compound a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_ionizable Is the compound ionizable in water? is_solid->is_ionizable No cryst_ok Successful? try_cryst->cryst_ok pure_solid Pure Solid Obtained cryst_ok->pure_solid Yes cryst_ok->is_ionizable No acid_base Perform Acid-Base Extraction is_ionizable->acid_base Yes chromatography Proceed to Chromatography is_ionizable->chromatography No ext_ok Successful? acid_base->ext_ok ext_ok->pure_solid Yes ext_ok->chromatography No is_very_polar Is compound very polar? (Poorly retained on C18) chromatography->is_very_polar rp_hplc Use Reversed-Phase (RP) with pH modifier (e.g., 0.1% TFA) is_very_polar->rp_hplc No hilic Use HILIC is_very_polar->hilic Yes iex Consider Ion-Exchange (IEX) Chromatography hilic->iex Alternative

Caption: Decision workflow for selecting a purification technique.

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForKey Considerations
Reversed-Phase (RP) Chromatography Partitioning between a polar mobile phase and a non-polar stationary phase (e.g., C18).[12]Moderately polar compounds; separating impurities with different hydrophobicities.Requires mobile phase pH control (e.g., 0.1% TFA) to suppress ionization and increase retention.[2] Loading capacity is typically 0.1-0.5% w/w for flash columns.[2]
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water layer on a polar stationary phase from a high-organic mobile phase.[8]Very polar, hydrophilic compounds that are not retained by RP chromatography.[7]Uses inverse gradients to RP (starts high organic, elutes with increasing aqueous).[8] Excellent for LC-MS applications.[7]
Ion-Exchange (IEX) Chromatography Separation based on net charge via interactions with a charged stationary phase.[13]Compounds that are readily ionizable; separating from neutral or oppositely charged impurities.Requires careful buffer pH selection to control the charge of the analyte and stationary phase.[13] Elution is achieved with a salt gradient or pH change.[13]
Acid-Base Extraction Differential solubility of acidic/basic compounds in aqueous and organic layers based on pH.Removing neutral or basic impurities from the target carboxylic acid.The compound must be stable to acidic and basic conditions. Can be a highly effective first-pass purification step.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purifying solid compounds that are at least ~90% pure. Often effective for pyrazolopyridine intermediates.[14]Finding a suitable solvent can be challenging for highly polar zwitterionic compounds. Mixed solvents (e.g., ethanol/water) are often effective.[15][16]
Category 2: Crystallization

Q4: I'm struggling to find a suitable solvent for recrystallization. My compound is poorly soluble in everything or soluble in everything.

A4: This is a classic crystallization challenge. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Action 1: Use a Mixed-Solvent System: This is often the best approach for polar compounds.[15] Dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., methanol, ethanol, DMSO). Then, add a hot "anti-solvent" (one in which it is poorly soluble, e.g., water, diethyl ether, hexane) dropwise until the solution just becomes cloudy.[16] Re-heat to clarify and then allow to cool slowly. Common systems for polar heterocycles include ethanol/water, methanol/water, and acetone/hexane.[15][17]

  • Action 2: Try a Range of Polar Solvents: Systematically test small amounts of your compound in various solvents like isopropanol, acetone, ethyl acetate, and water.[15]

  • Action 3: Consider Salt Formation: If your compound is zwitterionic or neutral, you can try to form a salt by adding an acid (e.g., HCl) or base. Salts often have very different crystallization properties and may form high-quality crystals more readily.[18]

Q5: My compound "oils out" instead of forming crystals. What can I do?

A5: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to come out as a liquid instead of a solid.

  • Solution 1: Use More Solvent: The solution may be too concentrated, causing the compound to precipitate too quickly. Return the flask to the heat, add more of the "good" solvent to dissolve the oil, and cool it down much more slowly.[11]

  • Solution 2: Lower the Crystallization Temperature: Try cooling the solution more slowly or starting the crystallization from a lower temperature.

  • Solution 3: Change the Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or mixed-solvent system.

  • Solution 4: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

G start Crude Solid dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethanol) start->dissolve add_anti Add hot 'anti-solvent' (e.g., Water) dropwise until cloudy dissolve->add_anti reheat Re-heat to clarify add_anti->reheat cool Cool slowly to RT, then in ice bath reheat->cool oiling Compound 'Oils Out'? cool->oiling filter Filter crystals wash Wash with cold solvent mixture filter->wash dry Dry crystals wash->dry pure Pure Crystals dry->pure oiling->filter No troubleshoot Troubleshoot: 1. Add more 'good' solvent 2. Cool more slowly 3. Change solvent system oiling->troubleshoot Yes troubleshoot->reheat

Caption: Workflow for mixed-solvent recrystallization and troubleshooting.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography with pH Modifier

This protocol is suitable for moderately polar pyrazolopyridine carboxylic acids that require chromatographic separation.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol). If solubility is poor, pre-adsorb the compound onto a small amount of C18 silica.

  • Mobile Phase Preparation:

    • Solvent A (Weak): Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B (Strong): Acetonitrile or Methanol with 0.1% Trifluoroacetic Acid (TFA).

  • Column Equilibration: Equilibrate the C18 column with at least 5-7 column volumes of the initial mobile phase composition (e.g., 95% Solvent A / 5% Solvent B).[2]

  • Loading: Load the sample onto the column. For liquid loading, ensure the injection solvent is weaker than the initial mobile phase to prevent band broadening.

  • Elution: Run a linear gradient to elute the compound. A typical gradient might be:

    • 5% to 60% Solvent B over 20 column volumes.

    • Hold at 60% Solvent B for 5 column volumes.

    • Increase to 95% Solvent B to wash the column.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Post-Processing: Combine pure fractions, and remove the solvent and TFA under reduced pressure. Note that TFA can be difficult to remove completely and may require azeotroping with a non-polar solvent or a subsequent mild basic wash if the compound is stable.

Table 2: Typical RP Chromatography Parameters

ParameterValue / RangeRationale
Stationary Phase C18 (Octadecylsilane) Bonded SilicaStandard for reversed-phase; provides good hydrophobic retention.
Mobile Phase A Water + 0.1% TFA or Formic AcidPolar weak solvent. Acid modifier suppresses carboxylate ionization.[2]
Mobile Phase B Acetonitrile or Methanol + 0.1% TFANon-polar strong solvent. ACN often gives sharper peaks.[5]
Gradient Profile 5% -> 95% B (Linear)A general scouting gradient to find the elution point of the compound.
Loading Capacity 0.1% - 5% (w/w, sample to silica)Varies with separation difficulty. Lower loading for higher purity.[2][19]
Detection UV (e.g., 254 nm, 280 nm) or MSPyrazolopyridine core is typically UV-active. MS is ideal for tracking fractions.
Protocol 2: Acid-Base Extraction

This protocol is a highly effective method for separating carboxylic acids from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). The pyrazolopyridine carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Layer Separation: Combine all aqueous layers. The original organic layer can be washed with brine, dried (e.g., over Na₂SO₄), and evaporated to recover any neutral compounds.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a strong acid (e.g., 1 M to 6 M HCl) with stirring until the solution is acidic (pH ~2). The protonated carboxylic acid should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts, then with a small amount of a non-polar solvent like hexane to aid drying. Dry the purified solid under vacuum.

G cluster_0 Separatory Funnel 1 cluster_1 Beaker (in Ice Bath) start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO₃ start->add_base shake Shake & Separate add_base->shake org1 Organic Layer: Neutral/Basic Impurities shake->org1 Top Layer aq1 Aqueous Layer: Carboxylate Salt shake->aq1 Bottom Layer add_acid Add aq. HCl (pH ~2) aq1->add_acid precipitate Precipitation of Pure Carboxylic Acid add_acid->precipitate filter Vacuum Filtration Wash with cold H₂O precipitate->filter pure_solid Pure Solid Product filter->pure_solid

Caption: Workflow diagram for purification by acid-base extraction.

References

Technical Support Center: Monitoring Pyrazolopyridine Synthesis with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the progress of pyrazolopyridine synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring pyrazolopyridine synthesis?

A1: TLC is a rapid, cost-effective, and highly sensitive analytical technique that requires only a small amount of the reaction mixture to provide real-time information on the progress of the synthesis.[1] It allows for the simultaneous visualization of starting materials, intermediates, and the final product, enabling the researcher to determine the optimal reaction time and identify potential issues like the formation of byproducts.

Q2: What is a typical solvent system for running a TLC of a pyrazolopyridine synthesis?

A2: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2] The ratio is adjusted based on the polarity of the specific reactants and products. For many pyrazolopyridine syntheses, a system of 7:3 to 1:1 hexane:ethyl acetate provides good separation.[2] If compounds are very polar and remain at the baseline, adding a small amount of a more polar solvent like methanol or using a more polar primary solvent system like dichloromethane/methanol can be effective.[3]

Q3: How can I visualize the spots on my TLC plate? My compounds are colorless.

A3: Pyrazolopyridines and many of their precursors are aromatic and contain conjugated π-systems, making them visible under short-wave UV light (254 nm) as dark spots on a fluorescent green background.[4][5] This is the most common and non-destructive first step for visualization.[6] If spots are not UV-active, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general stain for oxidizable functional groups, appearing as yellow-brown spots on a purple background.[7] For certain functional groups, a p-anisaldehyde stain can provide colored spots upon heating, which can help differentiate between compounds.[1]

Q4: What do the Rf values tell me about my reaction?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2] In a normal-phase TLC (with a polar stationary phase like silica), less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger interaction with the silica and have lower Rf values. As the reaction proceeds, you should observe the spot(s) corresponding to the starting materials (e.g., an aminopyrazole and a dicarbonyl compound) diminish in intensity, while a new spot corresponding to the more conjugated (and often less polar) pyrazolopyridine product appears and intensifies.

Q5: What is a "co-spot" and why is it important?

A5: A co-spot is a lane on the TLC plate where both a pure sample of a starting material and the reaction mixture are spotted at the same origin. This is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the product's Rf value is very close to that of the reactant.[1] If the spots for the starting material and a spot in the reaction mixture move to the exact same height, it confirms the presence of that starting material in the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots 1. Sample is too concentrated (overloaded).2. The compound is highly acidic or basic.3. The solvent system is not optimal.[8]1. Dilute the sample before spotting.2. For basic compounds (like amines), add a drop of triethylamine or ammonia to the eluent. For acidic compounds, add a drop of acetic acid.[3]3. Adjust the polarity of the solvent system.
Spots Remain on the Baseline (Low Rf) 1. The eluent is not polar enough.2. The compounds are highly polar.[3]1. Gradually increase the proportion of the polar solvent in your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).2. Switch to a more polar solvent system, such as dichloromethane/methanol.[3]
Spots Run with the Solvent Front (High Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Poor Separation (Spots are too close) The polarity of the solvent system is not suitable to differentiate the compounds.Try a different solvent system with different selectivity. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone.[9]
No Spots are Visible 1. The sample is too dilute.2. The compounds are not UV-active.3. The compound has evaporated from the plate (if volatile).[3]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10]2. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber).[5][7]3. Ensure the plate is developed promptly after spotting.
Reaction Mixture Lane is a Smear The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO).[1]After spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before developing the TLC.[1]

Quantitative Data Summary

The Rf values are highly dependent on the exact structure of the reactants and products, as well as the specific TLC conditions (plate manufacturer, temperature, chamber saturation). The following table provides representative Rf values for a typical pyrazolopyridine synthesis from an aminopyrazole and a chalcone, illustrating the expected trend.

Compound Type Example Structure Typical Polarity Eluent System (Hexane:EtOAc) Approximate Rf Value Visualization
Starting Material 1: Aminopyrazole 3-amino-1-phenylpyrazoleModerately Polar3:20.35UV, Staining
Starting Material 2: Chalcone (E)-1,3-diphenylprop-2-en-1-oneNon-polar3:20.70UV
Intermediate (if observed) Michael AdductPolar3:20.20UV, Staining
Product: Pyrazolopyridine 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridineModerately Non-polar3:20.55UV

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Plate Preparation:

    • Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for the starting material(s), a co-spot, and the reaction mixture.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of each starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create reference solutions.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

    • Using separate capillary tubes, spot a small amount of each solution onto the corresponding lane on the origin line. Keep the spots small and concentrated. For the co-spot lane, spot the starting material first, then spot the reaction mixture on top of it.[1]

  • Development:

    • Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Carefully place the spotted TLC plate into the chamber, ensuring the eluent level is below the origin line. Cover the chamber.

    • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[6]

    • If necessary, use a chemical stain for further visualization. This is a destructive method.[7]

    • Calculate the Rf value for each spot.

    • Monitor the disappearance of the starting material spots and the appearance of the product spot over time. The reaction is considered complete when the limiting starting material is no longer visible.

Protocol 2: Preparation of Potassium Permanganate Stain
  • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.

  • Add 1.25 mL of a 10% sodium hydroxide (NaOH) solution.

  • Store the stain in a sealed container in a cool, dark place.

  • To use, dip the dried TLC plate into the solution briefly, then gently heat with a heat gun until yellow-brown spots appear against a purple background.[7]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (Reactants, Co-spot, Rxn Mixture) prep_plate->prep_sample prep_chamber Prepare Developing Chamber prep_sample->prep_chamber spot Spot Samples on Plate prep_chamber->spot develop Develop Plate in Chamber spot->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv stain Apply Chemical Stain (if needed) visualize_uv->stain calculate Calculate Rf Values & Analyze stain->calculate decision Reaction Complete? calculate->decision continue_rxn Continue Reaction & Re-sample decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->prep_sample

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC start Start TLC Analysis issue Problem Identified? start->issue streaking Streaking/ Tailing issue->streaking Yes poor_sep Poor Separation issue->poor_sep no_spots No Spots Visible issue->no_spots bad_rf R_f Too High or Too Low issue->bad_rf end Successful Analysis issue->end No sol_streaking Dilute Sample or Add Acid/Base to Eluent streaking->sol_streaking sol_sep Change Solvent System poor_sep->sol_sep sol_spots Concentrate Sample or Use Chemical Stain no_spots->sol_spots sol_rf Adjust Solvent Polarity bad_rf->sol_rf sol_streaking->start sol_sep->start sol_spots->start sol_rf->start

Caption: Decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

The Versatile Scaffold of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of kinase inhibitors derived from the 1H-pyrazolo[3,4-b]pyridine scaffold against established alternatives, supported by experimental data and detailed protocols.

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, serving as a foundational scaffold for the development of a multitude of potent and selective kinase inhibitors. While 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid itself is primarily utilized as a key synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against various critical kinases implicated in cancer and other diseases. This guide provides a comparative analysis of these derivatives against other well-established kinase inhibitors, offering insights into their performance and the experimental validation behind them.

Performance Comparison of Kinase Inhibitors

The inhibitory potency of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for several kinase inhibitors, including derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold and other notable inhibitors for comparison.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
CompoundScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Compound 7n 1H-pyrazolo[3,4-b]pyridine1.31.68.3[1]
Erdafitinib Phenyl-dihydropyrazolo-pyrimidinamine1.22.53.0[2]
Infigratinib Pyrimidine0.91.41.0[2]
Pemigatinib Pyrido[2,3-d]pyrimidin-7(8H)-one0.40.51.2[2]
Table 2: Cyclin-Dependent Kinase (CDK) Inhibitors
CompoundScaffoldCDK1 IC50 (nM)CDK2 IC50 (nM)Reference
BMS-265246 1H-pyrazolo[3,4-b]pyridine69[3]
Palbociclib Pyrido[2,3-d]pyrimidin-7-one--[4]
Ribociclib Pyrrolo[2,3-d]pyrimidine--[4]
Abemaciclib Aminopyrimidine--[4]

Note: Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4/6.

Table 3: Other Notable Kinase Inhibitors
CompoundScaffoldTarget Kinase(s)IC50 (nM)Reference
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2[5]
Compound 10g 1H-pyrazolo[3,4-b]pyridineALK-L1196M<0.5
Staurosporine IndolocarbazoleBroad Spectrum (PKC, PKA, etc.)3-20[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted test compounds, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control.

  • Add the kinase enzyme solution to all wells.

  • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should be close to its Km value for the specific kinase.

  • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.

Materials:

  • Cancer cell line with a known dependency on the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Kinase Signaling and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

cluster_1 In Vitro Kinase Assay Workflow A Prepare Compound Dilutions B Add Kinase & Incubate A->B C Initiate Reaction (ATP + Substrate) B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase assay.

cluster_2 CDK4/6-Rb Signaling Pathway CyclinD_CDK Cyclin D-CDK4/6 Rb Rb CyclinD_CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor CDK4/6 Inhibitor Inhibitor->CyclinD_CDK Inhibits

Caption: The CDK4/6-Rb signaling pathway in cell cycle progression.

References

A Comparative Analysis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives and Other Leading TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a highly potent 1H-pyrazolo[3,4-b]pyridine-based inhibitor of TANK-binding kinase 1 (TBK1), compound 15y, alongside other well-characterized TBK1 inhibitors: BX795, MRT67307, GSK8612, and Amlexanox. This objective comparison, supported by experimental data, aims to inform research and drug development efforts targeting TBK1, a key regulator of innate immunity, inflammation, and oncogenesis.

Executive Summary

TBK1 has emerged as a critical therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer.[1][2] The development of potent and selective TBK1 inhibitors is therefore of significant interest. This guide focuses on a promising 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y, which demonstrates exceptional potency against TBK1.[3][4][5] Its performance is benchmarked against established TBK1 inhibitors, providing a clear overview of the current landscape of small molecule-based TBK1 inhibition.

Data Presentation: Quantitative Comparison of TBK1 Inhibitors

The following tables summarize the in vitro potency, kinase selectivity, and cellular activity of 1H-pyrazolo[3,4-b]pyridine derivative 15y and other selected TBK1 inhibitors.

Table 1: In Vitro Potency against TBK1

InhibitorChemical ClassTBK1 IC50 (nM)
Compound 15y 1H-pyrazolo[3,4-b]pyridine0.2 [3][5]
BX795Pyrrolopyrimidine6 - 7.1[5][6][7]
MRT67307Aminopyrimidine19 - 28.7[2][3][5][8][9]
GSK86122,4-diaminopyrimidinepIC50 = 6.8 (~158 nM)[10][11]
AmlexanoxChromeno[2,3-b]pyridine1000 - 2000[12][13][14]

Table 2: Kinase Selectivity Profile

InhibitorIKKε IC50 (nM)Other Notable Off-Targets (IC50)
Compound 15y Good selectivity reported[3][4][5]Data not specified
BX79541[6][7]PDK1 (6 nM), Aurora B, ERK8, MARK3[1]
MRT67307160[2][3][8][9]ULK1 (45 nM), ULK2 (38 nM), SIK2 (67 nM)[3][9]
GSK8612Highly selective for TBK1[15]No off-targets identified within 10-fold affinity of TBK1[15]
Amlexanox1000 - 2000[12][13][14]No significant inhibition of IKKα or IKKβ[14]

Table 3: Cellular Activity

InhibitorCellular EffectCell Lines
Compound 15y Inhibition of TBK1 downstream IFN signaling; Antiproliferative effects.[3][4][5]THP-1, RAW264.7, A172, U87MG, A375, A2058, Panc0504[3][4][5]
BX795Inhibition of IRF3 phosphorylation and IFN-β production.[1]Macrophages[1]
MRT67307Inhibition of IRF3 phosphorylation and IFNβ production.[2][3]Macrophages[2][3]
GSK8612Inhibition of IRF3 phosphorylation and Type I IFN secretion.[15][16]Ramos, human PBMCs, THP-1[15][16]
AmlexanoxInhibition of IRF3 phosphorylation; Anti-proliferative and anti-invasive effects.[12][17]3T3-L1, SK-Mel-28, A375M[12][17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of TBK1.

  • Reaction Setup: A reaction mixture is prepared containing recombinant TBK1 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[18][19]

  • Inhibitor Addition: The test compounds, including the 1H-pyrazolo[3,4-b]pyridine derivative and other inhibitors, are added to the reaction mixture at various concentrations. A DMSO control is included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).[18]

  • Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which correlates with kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction.[18]

    • Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen®): This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP pocket. Inhibitors compete with the tracer, leading to a decrease in the FRET signal.[20]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Western Blotting for TBK1 Signaling

This technique is used to detect changes in the phosphorylation status of TBK1 and its downstream targets, such as IRF3.

  • Cell Lysis: Cells are treated with a TBK1 activator (e.g., poly(I:C) or LPS) in the presence or absence of the inhibitor. Following treatment, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[21][22]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23][24]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-TBK1, total TBK1, phospho-IRF3). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[21][24]

  • Detection: The signal is detected using a chemiluminescent substrate that reacts with the HRP enzyme, producing light that is captured on film or by a digital imager.[24]

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of the inhibitor on protein phosphorylation.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TBK1 inhibitors on cell proliferation and viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[25][26]

  • Compound Treatment: The cells are treated with various concentrations of the TBK1 inhibitors for a specified period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[26]

  • Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[26]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, can be determined.

Mandatory Visualizations

TBK1 Signaling Pathway

TBK1_Signaling_Pathway PRR PRR (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3 IRF3 TBK1->IRF3 P NFkB NF-κB TBK1->NFkB Activation IKKe->IRF3 P IKKe->NFkB Activation IRF3_P p-IRF3 (Dimerization) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Transcription Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Transcription NFkB->Nucleus

Caption: Simplified TBK1 signaling pathway.

Experimental Workflow for TBK1 Inhibitor Evaluation

Experimental_Workflow Start Start: Compound Synthesis/ Acquisition Biochemical_Assay In Vitro Kinase Assay (TBK1 IC50) Start->Biochemical_Assay Kinase_Profiling Kinase Selectivity Profiling Biochemical_Assay->Kinase_Profiling Cellular_Assay Cell-Based Assays (e.g., Western Blot, Viability) Kinase_Profiling->Cellular_Assay In_Vivo In Vivo Efficacy Studies (Animal Models) Cellular_Assay->In_Vivo End Lead Optimization/ Candidate Selection In_Vivo->End

Caption: General workflow for TBK1 inhibitor evaluation.

Logical Relationship of Inhibitor Features

Inhibitor_Comparison Inhibitors TBK1 Inhibitors Potency High Potency (Low nM IC50) Selectivity High Selectivity Cell_Activity Cellular Activity Dual_Inhibition Dual TBK1/IKKε Inhibition Compound_15y Compound 15y Potency->Compound_15y BX795 BX795 Potency->BX795 MRT67307 MRT67307 Potency->MRT67307 GSK8612 GSK8612 Selectivity->GSK8612 Cell_Activity->Compound_15y Cell_Activity->GSK8612 Cell_Activity->BX795 Cell_Activity->MRT67307 Amlexanox Amlexanox Cell_Activity->Amlexanox Dual_Inhibition->BX795 Dual_Inhibition->MRT67307 Dual_Inhibition->Amlexanox

References

Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have been extensively explored as potent modulators of various protein kinases, offering therapeutic potential in oncology, immunology, and metabolic diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their activity as AMP-activated protein kinase (AMPK) activators, TANK-binding kinase 1 (TBK1) inhibitors, and Tropomyosin receptor kinase (TRK) inhibitors.

AMPK Activators

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent activators of AMPK, a key regulator of cellular energy homeostasis. The general structure-activity relationship suggests that modifications on the pyrazole and pyridine rings significantly influence their potency.

Key SAR Observations:

  • Pyrazolo N-H: An unsubstituted N-H group on the pyrazole ring is crucial for AMPK activation potency.[1]

  • Diphenyl Group Substitution: Para substitution on the diphenyl group attached to the pyridine ring is essential for activity.[1]

Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as AMPK Activators

CompoundR1R2EC50 (AMPKα1β1γ1) (µM)Efficacy (%)IC50 (NRK-49F cell line) (µM)
17f H4,5-Dimethylthiazol-2-yl0.42790.78
A-769662 --(Reference Compound)--
TBK1 Inhibitors

1H-Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of inhibitors for TBK1, a noncanonical IKK family member involved in innate immunity and oncogenesis. Optimization of substituents at various positions of the scaffold has led to the discovery of highly potent and selective inhibitors.[2][3][4][5]

Key SAR Observations:

  • R1 and R2 Modifications: Structural modifications around the R1 and R2 positions have been systematically explored to enhance inhibitory activity.[5]

  • Hydrophilic Fragments at R3: Introduction of different hydrophilic fragments at the R3 position significantly impacts potency, with sulfonamide groups forming favorable hydrogen bonds.[5]

  • Salt Bridge Formation: Increasing the basicity of a nitrogen atom to form a salt bridge with Asp157 in the TBK1 binding site can enhance receptor-ligand interactions.[5]

Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

CompoundR1R2R3IC50 (TBK1) (nM)
15e HIndole-<100
15i HIndoleSulfonamide8.5
15t H--0.8
15y Optimized substitutionsOptimized substitutionsOptimized substitutions0.2
BX795 (Reference Compound)--7.1
MRT67307 (Reference Compound)--28.7
TRK Inhibitors

Through scaffold hopping and rational drug design, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in oncology.

Key SAR Observations:

  • Most of the synthesized analogs in a key study demonstrated nanomolar inhibitory activity against TRKA.[6]

Table 3: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as TRK Inhibitors

CompoundModificationsIC50 (TRKA) (nM)IC50 (Km-12 cell line) (µM)
C03 Pyrazolo[3,4-b]pyridine core560.304
C09 Pyrazolo[3,4-b]pyridine core57-
C10 Pyrazolo[3,4-b]pyridine core26-
Larotrectinib (Reference Compound)3.0 (TRKA), 13 (TRKB), 0.2 (TRKC)-
Entrectinib (Reference Compound)1 (TRKA), 3 (TRKB), 5 (TRKC)-

Experimental Protocols

AMPK Activation Assay

This protocol outlines the general steps for determining the activation of AMPK by test compounds.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., NRK-49F) in appropriate media.

  • Seed cells in 96-well plates and allow them to adhere.

  • Treat cells with various concentrations of the test compounds for a specified duration.

2. In Vitro Kinase Activity Assay:

  • Prepare serial dilutions of the test compounds in a kinase assay buffer.

  • In a 96-well plate, add purified AMPK enzyme, a suitable substrate (e.g., SAMS peptide), and the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ or Transcreener®.

  • Calculate the kinase activity for each compound concentration and plot a dose-response curve to determine the EC50 value.[7]

3. Western Blot Analysis:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.

TBK1 Kinase Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of compounds against TBK1 kinase.

1. Reagents and Materials:

  • Purified recombinant TBK1 enzyme.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP and a suitable substrate (e.g., Myelin Basic Protein or a specific peptide).

  • Test compounds dissolved in DMSO.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the TBK1 enzyme to all wells except the blank.

  • Add the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[8]

  • Stop the reaction and measure the generated ADP using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[8]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TRK Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring TRK kinase inhibition.

1. Principle:

  • The assay measures the phosphorylation of a biotinylated substrate by the TRK kinase.

  • A europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are used for detection.

  • Phosphorylation of the substrate brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a low-volume 384-well plate, add the enzymatic buffer, the biotinylated substrate, the TRK kinase, and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specific duration depending on the kinase activity.

  • Stop the reaction by adding a detection buffer containing EDTA and the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

  • Incubate for 1 hour at room temperature to allow for the development of the detection signal.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

  • The ratio of the two emission signals is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 values.[9]

Visualizations

AMPK_Signaling_Pathway Compound 1H-Pyrazolo[3,4-b]pyridine Analog (e.g., 17f) AMPK AMPK Compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC CellularEffects Decreased Cell Proliferation pACC->CellularEffects

Caption: AMPK activation pathway by 1H-pyrazolo[3,4-b]pyridine analogs.

TBK1_Inhibition_Workflow Start Start: Prepare Assay Plate AddCompound Add Test Compound (e.g., 15y) Start->AddCompound AddEnzyme Add TBK1 Enzyme AddCompound->AddEnzyme AddSubstrate Add Substrate & ATP (Initiate Reaction) AddEnzyme->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate AddDetection Add ADP-Glo™ Reagent Incubate->AddDetection Read Read Luminescence AddDetection->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for TBK1 kinase inhibition assay.

SAR_Logic cluster_0 Core Scaffold cluster_1 Substitutions cluster_2 Biological Activity Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine R1 R1 Position R2 R2 Position R3 R3 Position Activity Potency (IC50/EC50) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: Logical relationship in the SAR of 1H-pyrazolo[3,4-b]pyridine analogs.

References

A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, pyrazolopyridines, bioisosteres of purines, have emerged as versatile frameworks for the development of potent and selective modulators of various biological targets. This guide provides a detailed head-to-head comparison of two prominent isomers: pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine. We will delve into their synthesis, chemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data to inform scaffold selection in drug design.

At a Glance: Key Differences and Similarities

FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Structural Isomerism 7-azaindazole analogue4-azaindazole analogue
Biological Activities Extensively explored as kinase inhibitors (TRK, FGFR, CDK, PIM1, Mps1, TBK1), anticancer, anti-inflammatory, and neuroprotective agents.Explored as kinase inhibitors (ITK, c-Met, ERK) and carbonic anhydrase inhibitors. Also investigated for improving metabolic stability.
Synthetic Accessibility Well-established and diverse synthetic routes are available.Synthetic routes are established but less varied compared to the [3,4-b] isomer.
Physicochemical Properties Generally planar, with tunable solubility and lipophilicity through substitution. The 1H-tautomer is significantly more stable.Planar structure. Can be utilized as a bioisostere to improve metabolic profiles of parent compounds.

Chemical Structures and Physicochemical Properties

The fundamental difference between the two scaffolds lies in the fusion of the pyrazole and pyridine rings, leading to distinct electronic distributions and hydrogen bonding patterns.

Pyrazolo[3,4-b]pyridine , also known as a 7-azaindazole, has the nitrogen of the pyridine ring adjacent to the fused pyrazole ring. In its unsubstituted form, it exists in two tautomeric forms, 1H and 2H. Computational studies and experimental evidence have shown that the 1H-tautomer is significantly more stable by approximately 9 kcal/mol.[1] This stability has implications for receptor-ligand interactions and synthetic strategies.

Pyrazolo[4,3-b]pyridine , or 4-azaindazole, has the pyridine nitrogen at the 4-position relative to the pyrazole ring fusion. This arrangement alters the molecule's polarity and hydrogen bonding capabilities compared to its [3,4-b] counterpart.

A comparative analysis of their core physicochemical properties is crucial for drug design:

PropertyPyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Molecular Weight 119.12 g/mol 119.12 g/mol
LogP (calculated) ~0.8Similar values expected
Topological Polar Surface Area 41.6 ŲSimilar values expected
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Note: The calculated properties of the core scaffolds are identical. However, substitutions at different positions on each scaffold will significantly impact their final physicochemical properties.

Synthesis and Functionalization

The synthetic accessibility of a scaffold is a key consideration in medicinal chemistry.

Pyrazolo[3,4-b]pyridine boasts a rich and well-documented synthetic history, with numerous established routes.[1][2] These methods can be broadly categorized into two main strategies:

  • Construction of the pyridine ring onto a pre-existing pyrazole: This is the more common approach, often starting from 3- or 5-aminopyrazoles and reacting them with various 1,3-dicarbonyl compounds or their equivalents.

  • Formation of the pyrazole ring onto a pre-existing pyridine: This strategy typically involves the cyclization of hydrazine derivatives of 2-chloronicotinonitriles or related pyridine precursors.

The diverse array of available starting materials and reaction conditions allows for extensive and regioselective functionalization at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of the molecule's properties.

Pyrazolo[4,3-b]pyridine synthesis is also well-established, though the variety of reported methods is less extensive than for the [3,4-b] isomer. A common strategy involves the condensation of aminopyrazoles with dicarbonyl compounds or their equivalents. For instance, the reaction of 3-amino-5-methylpyrazole with diethyl 2-(ethoxymethylene)malonate is a known route. Functionalization of the pyrazolo[4,3-b]pyridine core is also achievable, allowing for the exploration of structure-activity relationships.

Biological Activities: A Comparative Overview

Both scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules, particularly in the realm of kinase inhibition.

Kinase Inhibition

The pyrazolopyridine core acts as a versatile hinge-binding motif, mimicking the adenine core of ATP. The nitrogen atoms of both the pyrazole and pyridine rings can participate in crucial hydrogen bonding interactions with the kinase hinge region.

Pyrazolo[3,4-b]pyridine is a highly prevalent scaffold in kinase inhibitor design. Its derivatives have been shown to inhibit a wide array of kinases, including:

  • Tropomyosin receptor kinases (TRKs): Several potent pan-TRK inhibitors with IC50 values in the low nanomolar range have been developed.[3][4] For example, compound C03 from one study showed an IC50 of 56 nM against TRKA.[3]

  • Fibroblast growth factor receptors (FGFRs): This scaffold has been successfully employed to generate selective FGFR inhibitors.

  • Cyclin-dependent kinases (CDKs): Numerous pyrazolo[3,4-b]pyridine-based compounds have demonstrated potent inhibition of CDKs, such as CDK1 and CDK2, with some exhibiting IC50 values in the sub-micromolar range.[5][6]

  • Pim kinases: Derivatives of this scaffold have shown inhibitory activity against Pim kinases, which are involved in cell survival and proliferation.

  • Monopolar spindle 1 (Mps1) kinase: A potent Mps1 inhibitor with an IC50 of 2.596 nM has been reported.[7]

  • TANK-binding kinase 1 (TBK1): Highly potent TBK1 inhibitors have been developed, with one compound exhibiting an IC50 of 0.2 nM.[8]

Pyrazolo[4,3-b]pyridine has also been explored as a kinase inhibitor scaffold, although to a lesser extent. Notably, it has been investigated as an inhibitor of:

  • Interleukin-2-inducible T-cell kinase (ITK): In a comparative study, both indazole and pyrazolo[4,3-b]pyridine scaffolds were found to have similar enzymatic inhibition against ITK.[9]

  • c-Met: The pyrazolo[4,3-b]pyridine ring was introduced as a bioisosteric replacement for a pyrrole moiety to improve the metabolic profile of c-Met inhibitors.[9]

  • Extracellular signal-regulated kinase (ERK): Derivatives of pyrazolo[4,3-c]pyridine, a closely related isomer, have shown potent ERK inhibition, suggesting the potential of the pyrazolo[4,3-b]pyridine scaffold for targeting this pathway.

Head-to-Head Comparison of Kinase Inhibition Data (Selected Examples)

Kinase TargetPyrazolo[3,4-b]pyridine DerivativeIC50Pyrazolo[4,3-b]pyridine DerivativeIC50Reference
CDK2Compound 80.65 µMNot available-[10]
TRKACompound C0356 nMNot available-[3]
TBK1Compound 15y0.2 nMNot available-[8]
ITKNot available-Indazole and pyrazolo[4,3-b]pyridine derivativesSimilar enzymatic inhibition[9]

This table highlights the current gap in directly comparable data for many kinase targets.

Anticancer Activity

The potent kinase inhibitory activity of many pyrazolopyridine derivatives translates to significant anticancer effects.

Pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[11][12][13] For example, certain derivatives have shown potent activity against lung, liver, and colon cancer cell lines, with IC50 values in the low micromolar range.[11]

Pyrazolo[4,3-b]pyridine derivatives have also shown promise as anticancer agents, often linked to their kinase inhibitory activity. Their ability to improve metabolic stability makes them an attractive scaffold for developing orally bioavailable anticancer drugs.

Other Biological Activities

Beyond kinase inhibition and anticancer effects, these scaffolds have been explored for a range of other therapeutic applications:

  • Pyrazolo[3,4-b]pyridine: Derivatives have been investigated as anti-inflammatory agents, neuroprotective agents for conditions like Alzheimer's disease, and antimicrobial agents.[14]

  • Pyrazolo[4,3-b]pyridine: This scaffold has been utilized in the development of carbonic anhydrase inhibitors.

Signaling Pathways

The biological effects of these scaffolds are mediated through their modulation of key signaling pathways.

Pyrazolo[3,4-b]pyridine derivatives, primarily through kinase inhibition, can impact several critical signaling cascades:

  • RAS/RAF/MEK/ERK Pathway: By inhibiting kinases like TRK and FGFR, these compounds can block downstream signaling through this pathway, which is crucial for cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: Inhibition of upstream receptor tyrosine kinases can also lead to the downregulation of this pathway, which is involved in cell growth, metabolism, and survival.

  • Cell Cycle Regulation: Direct inhibition of CDKs by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Pyrazolo_34b Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_34b->RTK Inhibition Pyrazolo_34b->CDK Inhibition

Caption: Signaling pathways modulated by pyrazolo[3,4-b]pyridine kinase inhibitors.

Pyrazolo[4,3-b]pyridine derivatives can also influence similar pathways, particularly the MAPK pathway through the inhibition of kinases like c-Met and ERK.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of compounds based on these scaffolds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (control) to the wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_compounds Treat with test compounds adhere->treat_compounds incubate_treatment Incubate for 48-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for 4 hours (formazan formation) add_mtt->incubate_formazan remove_medium Remove medium incubate_formazan->remove_medium add_solubilizer Add solubilization solution remove_medium->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Perspectives

Both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds are valuable assets in the medicinal chemist's toolbox. The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-validated, with a vast body of literature supporting its use in developing potent inhibitors for a wide range of biological targets, particularly kinases. Its synthetic tractability and the extensive available structure-activity relationship data make it a reliable choice for many drug discovery projects.

The pyrazolo[4,3-b]pyridine scaffold, while less explored, presents exciting opportunities. Its demonstrated utility as a bioisostere to enhance metabolic stability is a significant advantage. The finding that it can exhibit similar enzymatic inhibition to other established hinge-binders like indazoles suggests that its potential as a primary scaffold for novel inhibitors is likely underexploited.

Future research should focus on:

  • Direct comparative studies: Designing and synthesizing libraries of both isomers and testing them against a panel of kinases and other targets under identical conditions would provide invaluable data for scaffold selection.

  • Exploring the chemical space of pyrazolo[4,3-b]pyridine: A more systematic exploration of the structure-activity relationships for this scaffold against a broader range of targets is warranted.

  • Pharmacokinetic profiling: Comparative studies on the ADME (absorption, distribution, metabolism, and excretion) properties of derivatives of both scaffolds would further guide their application in drug design.

By understanding the distinct advantages and current limitations of each scaffold, researchers can make more informed decisions, ultimately accelerating the development of novel and effective therapeutics.

References

Unveiling the Binding Secrets: A Comparative Guide to 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its Alternatives in Targeting Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise binding mode of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the binding characteristics of 1H-pyrazolo[3,4-b]pyridine-based inhibitors to their primary target, Cyclin-Dependent Kinase 2 (CDK2), alongside established alternative inhibitors. Experimental data is presented to offer a clear, quantitative comparison, and detailed protocols for key binding assays are provided.

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. The binding of these inhibitors to the ATP pocket of CDK2 effectively halts the phosphorylation of downstream substrates, leading to cell cycle arrest and potential therapeutic benefit in oncology.

One of the key interactions consistently observed for 1H-pyrazolo[3,4-b]pyridine derivatives is the formation of crucial hydrogen bonds with the backbone of the hinge region residue, Leu83, within the ATP binding site of CDK2.[1] This interaction mimics the binding of the adenine region of ATP, providing a strong anchor for the inhibitor.

Comparative Analysis of CDK2 Inhibitors

To provide a clear performance benchmark, the following table summarizes the in vitro inhibitory activity (IC50) of various 1H-pyrazolo[3,4-b]pyridine derivatives and established alternative CDK2 inhibitors. Lower IC50 values indicate higher potency.

Compound ClassSpecific Compound/DerivativeTargetIC50 (µM)Citation(s)
1H-pyrazolo[3,4-b]pyridine 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[2]
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[2]
Purine Analogue Roscovitine (Seliciclib)CDK20.1 - 0.7[3][4][5]
Flavonoid Flavopiridol (Alvocidib)CDK20.1[3]
Pyridopyrimidine DinaciclibCDK20.001[3][6][7]

Visualizing the Inhibition: Pathways and Processes

To conceptualize the mechanism of action and the experimental approaches to its confirmation, the following diagrams are provided.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry drives Inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2 Experimental_Workflow start Start: Hypothesis of Binding protein_prep Target Protein Expression & Purification (e.g., CDK2) start->protein_prep compound_synthesis Compound Synthesis (1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) start->compound_synthesis binding_assays In vitro Binding & Activity Assays protein_prep->binding_assays compound_synthesis->binding_assays itc Isothermal Titration Calorimetry (Kd) binding_assays->itc Thermodynamics nmr NMR Spectroscopy (Binding Site Mapping) binding_assays->nmr Structural Info (Solution) crystallography X-ray Crystallography (High-Resolution Structure) binding_assays->crystallography Structural Info (Solid State) data_analysis Data Analysis & Binding Mode Confirmation itc->data_analysis nmr->data_analysis crystallography->data_analysis conclusion Conclusion on Binding Mode data_analysis->conclusion

References

Bridging the Gap: Validating In Vitro Efficacy of Pyrazolo[3,4-b]pyridines in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Translating promising in vitro results of these compounds into successful in vivo outcomes is a critical step in the drug development pipeline. This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine compounds where in vitro findings have been validated in in vivo models, offering insights into their therapeutic potential. We will delve into their application as anticancer and trypanocidal agents, presenting key experimental data and detailed methodologies to aid researchers in their own investigations.

Anticancer Applications: Targeting Key Kinases

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various kinases implicated in cancer progression, including Tropomyosin Receptor Kinase (TRK) and Topoisomerase IIα.

Pan-TRK Inhibitor: Compound 5

Compound 5, a pyrazolo[3,4-b]pyridine derivative, has been identified as a potent pan-TRK inhibitor with both in vitro and in vivo anticancer efficacy.[1]

In Vitro Activity:

CompoundTargetIC50 (nM)
5 TRKA12
TRKB22
TRKC15

In Vivo Validation:

While the specific in vivo data for compound 5 is detailed in a separate publication, its potent nanomolar activity against all TRK subtypes in vitro strongly supported its advancement into in vivo models, where it demonstrated significant anticancer effects.[1]

TRKA Inhibitor: Compound C03

Compound C03 is another promising pyrazolo[3,4-b]pyridine derivative identified as a TRKA inhibitor.

In Vitro Activity:

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
C03 TRKA56Km-120.304

Compound C03 also exhibited good plasma stability, a crucial parameter for in vivo studies, suggesting its potential for further development.[2][3]

Topoisomerase IIα Inhibitor: Compound 8c

Compound 8c, a pyrazolo[3,4-b]pyridine derivative, has shown potent and broad-spectrum antiproliferative activity in vitro by targeting Topoisomerase IIα.[1][4][5][6][7]

In Vitro Activity:

CompoundParameterValue (µM)
8c GI50 MG-MID1.33

GI50 MG-MID represents the mean graph midpoint of the growth inhibition curve over the NCI 60 cancer cell line panel.

Mechanistic studies revealed that compound 8c induces DNA damage and S-phase cell cycle arrest, leading to apoptosis.[4][6][7] While in vivo data for compound 8c is not yet available, its potent in vitro profile marks it as a strong candidate for future in vivo validation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TRK):

The inhibitory activities of the compounds against TRKA, TRKB, and TRKC were determined using a homogeneous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase. The reaction is initiated by adding the compound and ATP to a mixture of the kinase and the substrate. The fluorescence signal is read after a specific incubation period, and the IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (Km-12):

The antiproliferative activity of the compounds was evaluated using the Sulforhodamine B (SRB) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. After treatment, the cells were fixed, stained with SRB, and the absorbance was measured to determine cell viability. IC50 values were then calculated.

NCI-60 Human Tumor Cell Line Screen:

The antiproliferative activity of compound 8c was assessed by the National Cancer Institute (NCI) using their 60 human tumor cell line panel. The assay relies on the reduction of sulforhodamine B by viable cells. The GI50 value, which is the concentration required to inhibit cell growth by 50%, was determined for each cell line. The MG-MID is the mean of the GI50 values across all cell lines.[4]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Compound Synthesis kinase_assay Kinase Inhibition Assay (e.g., TRK) synthesis->kinase_assay cell_proliferation Cell Proliferation Assay (e.g., Km-12) synthesis->cell_proliferation nci60 NCI-60 Cell Line Screen synthesis->nci60 pk_studies Pharmacokinetic Studies kinase_assay->pk_studies Promising Candidates mechanistic Mechanistic Studies (e.g., Cell Cycle, Apoptosis) cell_proliferation->mechanistic cell_proliferation->pk_studies Promising Candidates nci60->pk_studies Promising Candidates xenograft Xenograft Models pk_studies->xenograft efficacy Efficacy Evaluation xenograft->efficacy

Caption: General workflow for the validation of in vitro results in in vivo models.

trk_signaling_pathway TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Ligand Neurotrophin Ligand->TRK PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival PI3K->Cell_Survival MAPK->Cell_Survival Compound5_C03 Compound 5 / C03 (Pyrazolo[3,4-b]pyridine) Compound5_C03->Dimerization Inhibition

Caption: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine compounds.

topoisomerase_pathway DNA DNA Supercoiling TopoIIa Topoisomerase IIα DNA->TopoIIa DNA_Cleavage DNA Double-Strand Break TopoIIa->DNA_Cleavage Ligation DNA Ligation DNA_Cleavage->Ligation Replication_Transcription DNA Replication & Transcription Ligation->Replication_Transcription Compound8c Compound 8c (Pyrazolo[3,4-b]pyridine) Compound8c->TopoIIa Inhibition of Ligation

Caption: Mechanism of action of Topoisomerase IIα and its inhibition by Compound 8c.

Trypanocidal Applications: A Fight Against Neglected Diseases

Certain pyrazolo[3,4-b]pyridine derivatives have also been investigated for their potential to treat Chagas disease, caused by the parasite Trypanosoma cruzi.

1,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine Derivatives

A series of 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives has been synthesized and evaluated for their trypanocidal activity, with studies progressing from in vitro to in vivo models. While the detailed comparative data and experimental protocols from the full study are pending, the progression of these compounds to in vivo testing underscores their initial promise in in vitro screens.

Conclusion

The successful validation of in vitro results in in vivo models is a testament to the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold. The compounds highlighted in this guide, targeting diverse mechanisms in cancer and infectious diseases, serve as valuable case studies for researchers. The provided data and protocols offer a foundation for the design and evaluation of new, more effective pyrazolo[3,4-b]pyridine-based therapeutics. Future work should focus on obtaining comprehensive in vivo data for promising candidates like compound 8c and further exploring the structure-activity relationships that govern the in vitro to in vivo translation of this versatile chemical class.

References

A Comparative Analysis of the Biological Activity of Pyrazolopyridine Isomers in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of pyrazolopyridine isomers reveals key structural determinants for potent and selective kinase inhibition, offering a roadmap for future anticancer drug design.

The pyrazolopyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities, particularly in the realm of oncology. As bioisosteres of purines, these compounds are adept at targeting the ATP-binding sites of various kinases, leading to the modulation of critical cellular signaling pathways implicated in cancer progression. This guide presents a comparative analysis of the biological activity of different pyrazolopyridine isomers, with a focus on their anticancer properties. While direct head-to-head comparisons of all isomers under identical experimental conditions are limited in the existing literature, this report collates available data to provide a comprehensive overview of their structure-activity relationships and therapeutic potential.

Comparative Biological Activity of Pyrazolopyridine Derivatives

The anticancer activity of pyrazolopyridine derivatives is predominantly attributed to their ability to inhibit protein kinases. The specific isomer of the pyrazolopyridine core plays a crucial role in determining the potency and selectivity of these inhibitors. Below is a summary of the inhibitory activities of various derivatives against different cancer-related kinases and cell lines.

Compound IDPyrazolopyridine IsomerTarget KinaseIC50 (nM)Target Cell LineGI50/IC50 (µM)Reference
Compound C03 Pyrazolo[3,4-b]pyridineTRKA56Km-12 (colorectal)0.304[1]
Compound 4 Pyrazolo[3,4-b]pyridineTRKA17--[1]
Compound 5 Pyrazolo[3,4-b]pyridineTRKA12--[1]
Compound 4 Furopyridine derivativeCDK2/cyclin A2240HCT-116 (colorectal)31.3[2]
Compound 8 Pyridine derivativeCDK2/cyclin A2650MCF-7 (breast)22.5[2]
Compound 11 Pyridine derivativeCDK2/cyclin A2500HepG2 (liver)22.7[2]
Compound 15 Pyrazolo[1,5-a]pyridineCDK81--[3]
Compound 8c Pyrazolo[3,4-b]pyridineTopoisomerase IIα-NCI-60 Panel1.33 (MG-MID)[4]
Compound 4 Pyrazolo[3,4-d]pyrimidine--Hep2 (laryngeal)21.3[5]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Key Signaling Pathways Targeted by Pyrazolopyridine Isomers

Pyrazolopyridine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and differentiation. The two primary pathways discussed are the Cyclin-Dependent Kinase (CDK) pathway, which is central to cell cycle regulation, and the Tropomyosin Receptor Kinase (TRK) pathway, a driver in various cancers.

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2 CDK2 CyclinE->CDK2 Activates DNA_rep DNA Replication CDK2->DNA_rep Initiates Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->CDK2 Inhibits

CDK Pathway Inhibition by Pyrazolopyridines.

TRK_Pathway cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Ligand->TRK_Receptor Binds and activates RAS RAS TRK_Receptor->RAS Activates PI3K PI3K TRK_Receptor->PI3K Activates PLCG PLCγ TRK_Receptor->PLCG Activates Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->TRK_Receptor Inhibits autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response

TRK Signaling Pathway and its Inhibition.

Experimental Protocols

The biological activities of pyrazolopyridine derivatives are typically evaluated using a panel of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test pyrazolopyridine compound in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

  • Detection:

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The comparative analysis of pyrazolopyridine isomers highlights the importance of the core scaffold in directing the biological activity of its derivatives. While a comprehensive, direct comparison of all isomers is an area for future research, the existing data strongly supports the potential of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine as privileged scaffolds for the development of potent kinase inhibitors. The structure-activity relationship insights and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing novel pyrazolopyridine-based anticancer therapeutics. Further investigation into the nuanced effects of isomeric variations on kinase selectivity and overall pharmacological profiles will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

The Kinase Cross-Reactivity Profile of the 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of selected 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases. These compounds demonstrate the versatility of the scaffold in targeting different kinase families.

Compound/DerivativePrimary Target(s)Off-Target Kinases with Significant Inhibition (IC50 in nM)Reference
BMS-265246 CDK1/cycB (6 nM), CDK2/cycE (9 nM)Not extensively reported in the provided literature[1][2]
A C10 Derivative TRKA (26 nM)FAK, PAK4, PLK4 (significant selectivity for these over other kinases)[3]
A 10g Derivative ALK-L1196M (<0.5 nM), ALK-wt (<0.5 nM), ROS1 (<0.5 nM)Highly selective over c-Met[4]
A 15y Derivative TBK1 (0.2 nM)Good selectivity against a panel of 31 other kinases at 1 µM[5]

Experimental Protocols

A generalized protocol for determining the in vitro kinase inhibitory activity of a compound is outlined below. This protocol is based on common methodologies such as radiometric or TR-FRET assays.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Preparation of Reagents:

    • Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a source of ATP.

    • Kinase Enzyme: Recombinant human kinase of interest is diluted in kinase buffer to the desired concentration.

    • Substrate: A peptide or protein substrate specific to the kinase is prepared in kinase buffer.

    • Test Compound: The 1H-pyrazolo[3,4-b]pyridine derivative is serially diluted in DMSO and then further diluted in kinase buffer.

    • ATP Solution: Radiolabeled [γ-33P]ATP or a modified ATP for non-radioactive detection is prepared at a concentration typically around the Km for the specific kinase.

  • Assay Procedure:

    • To a 96- or 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-120 minutes).

  • Detection of Kinase Activity:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • TR-FRET Assay: Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. After incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of kinase inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) dilution Serial Dilution of Test Compound reagents->dilution incubation1 Pre-incubation: Kinase + Compound dilution->incubation1 reaction Initiate Reaction: Add Substrate + ATP incubation1->reaction incubation2 Reaction Incubation reaction->incubation2 stop Stop Reaction incubation2->stop detect Detect Phosphorylation (e.g., Radiometric, TR-FRET) stop->detect calc Calculate % Inhibition detect->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Many kinase inhibitors derived from the 1H-pyrazolo[3,4-b]pyridine scaffold, such as those targeting ALK and TRK, often modulate the RAS-RAF-MEK-ERK (MAPK) signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) RAS RAS RTK->RAS Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the MAPK signaling pathway by a 1H-pyrazolo[3,4-b]pyridine derivative.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a crucial scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis has been approached through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the most efficient pathway for their specific needs.

Comparison of Synthetic Routes

The primary synthetic strategies for obtaining this compound can be broadly categorized into two main approaches: the construction of the pyrazole ring onto a pre-existing pyridine core and the formation of the pyridine ring from a pyrazole precursor.

Route Starting Materials Key Transformation Reported Yield Number of Steps Reaction Time Key Advantages Key Disadvantages
1 2-Chloro-3-acetylpyridine, Hydrazine hydrateCyclizationNot explicitly stated for the final acid2 (oxidation of methyl to carboxyl)Overnight refluxPotentially high-yielding cyclizationRequires subsequent oxidation step
2 2-Chloropyridine-3-carboxaldehyde, HydrazineCyclization~46%[1]1Not specifiedDirect formation of the bicyclic coreModerate reported yield
3 3-Aminopyrazole, PropionaldehydePyridine ring formation~11%[1]1Not specifiedUtilizes a pyrazole precursorLow reported yield
4 2-Hydrazinopyridine hydrochlorideIntramolecular CyclizationNot specified1Not specifiedPotentially a direct routeLack of detailed public data

Experimental Protocols

Route 1: From 2-Chloro-3-acetylpyridine and Hydrazine Hydrate

This route involves the initial formation of the pyrazolopyridine ring, which would then require a subsequent oxidation step to convert the 3-methyl group to the desired carboxylic acid.

Step 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine

  • Materials: 2-chloro-3-acetylpyridine, hydrazine hydrate, organic solvent (e.g., ethanol), dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • To a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add a measured amount of 2-chloro-3-acetylpyridine at room temperature.[1]

    • Add hydrazine hydrate as the solvent.[1]

    • The reaction mixture is stirred in an organic solvent for 1 hour.[1]

    • The mixture is then heated to reflux and maintained overnight.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

    • Upon completion, cool the reaction to room temperature.[1]

    • Extract the product using purified water and dichloromethane.[1]

    • Separate the organic phase, wash the aqueous phase multiple times with dichloromethane, and combine the organic extracts.[1]

    • Dry the combined organic phase over anhydrous sodium sulfate.[1]

    • Concentrate the organic phase and purify the resulting compound by silica gel column chromatography to obtain 3-methyl-1H-pyrazolo[3,4-b]pyridine.[1]

Step 2: Oxidation to this compound

A suitable oxidizing agent, such as potassium permanganate or selenium dioxide, would be required to convert the 3-methyl group to a carboxylic acid. The specific conditions for this step would need to be optimized.

Route 2: From 2-Chloropyridine-3-carboxaldehyde and Hydrazine

This method offers a more direct approach to a related derivative, which can then be converted to the target acid.

  • Materials: 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, dimethylformamide (DMF), triethylamine.

  • Procedure:

    • In a 1L three-necked flask, add 20g (141.3 mmol) of 2-chloro-3-pyridinecarboxaldehyde, 200ml of dimethylformamide, and 10g of hydroxylamine hydrochloride.

    • Add 100ml of triethylamine.

    • Heat the reaction mixture to 60°C for 6 hours, monitoring the reaction by TLC.

    • After completion, proceed with post-treatment processing to obtain the product. This route has been reported to yield approximately 43%.

Synthetic Routes Visualization

The logical flow of the compared synthetic routes is illustrated below.

SyntheticRoutes cluster_route1 Route 1: From Pyridine Precursor (Acetyl) cluster_route2 Route 2: From Pyridine Precursor (Aldehyde) cluster_route3 Route 3: From Pyrazole Precursor A1 2-Chloro-3-acetylpyridine B1 3-methyl-1H-pyrazolo[3,4-b]pyridine A1->B1 Hydrazine Hydrate, Reflux C1 This compound B1->C1 Oxidation A2 2-Chloropyridine-3-carboxaldehyde C2 This compound A2->C2 Hydrazine, ~46% yield A3 3-Aminopyrazole C3 This compound A3->C3 ~11% yield B3 Propionaldehyde B3->C3

References

Safety Operating Guide

Proper Disposal of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. The following procedures are based on information available for structurally similar compounds and should be used as a comprehensive guide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from analogous compounds, this substance should be treated as a potential irritant to the skin, eyes, and respiratory tract.[1][2]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[1][2]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or with a fume hood.To avoid inhalation of dust, which may cause respiratory irritation.[1][2]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: Prevent the spread of dust or liquid. For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All cleanup materials should be collected and disposed of as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, cleaning materials) in a clearly labeled, sealed, and compatible waste container.

    • The container should be labeled with the full chemical name: "Waste this compound".

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area is cool and dry.

  • Contact EHS for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Provide them with the full chemical name and an estimate of the quantity.

  • Documentation:

    • Maintain a log of the chemical waste generated, including the date, quantity, and chemical name.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste This compound collect_waste 1. Collect Waste - Place in a labeled, sealed, compatible container. start->collect_waste spill_check Is there a spill? collect_waste->spill_check spill_procedure Follow Spill & Exposure Procedures spill_check->spill_procedure Yes store_waste 2. Store Waste - Designated, cool, dry, and secure area. spill_check->store_waste No spill_procedure->collect_waste contact_ehs 3. Contact EHS for Pickup - Provide chemical name and quantity. store_waste->contact_ehs documentation 4. Maintain Disposal Records contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

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